Cobimetinib
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMCAPRUBJMWDF-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239435 | |
| Record name | Cobimetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934660-93-2 | |
| Record name | Cobimetinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934660-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobimetinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934660932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobimetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cobimetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COBIMETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER29L26N1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cobimetinib: A Technical Guide to its Mechanism of Action, Clinical Efficacy, and Resistance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of cobimetinib, a potent and selective inhibitor of MEK1 and MEK2. We will delve into its core mechanism of action within the MAPK/ERK signaling pathway, present key preclinical and clinical data, detail relevant experimental protocols, and explore the mechanisms of resistance.
Core Mechanism of Action
This compound is a reversible, allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2][3][4] MEK proteins are critical upstream regulators of the extracellular signal-related kinase (ERK) pathway, which plays a central role in promoting cellular proliferation. In many forms of cancer, particularly melanoma, mutations in the BRAF gene, such as the V600E and V600K mutations, lead to constitutive activation of the BRAF pathway, which includes MEK1 and MEK2.[1][4] This aberrant activation drives uncontrolled cell growth and tumor progression.
By selectively binding to and inhibiting the kinase activity of MEK1 and MEK2, this compound prevents the phosphorylation and activation of their sole known substrates, ERK1 and ERK2. This blockade of downstream signaling ultimately leads to an inhibition of cell proliferation and an induction of apoptosis in tumor cells harboring a BRAF V600 mutation.
The combination of this compound with a BRAF inhibitor, such as vemurafenib, has demonstrated synergistic anti-tumor activity. Vemurafenib directly targets the mutated BRAF protein; however, resistance often develops through reactivation of the MAPK pathway. By simultaneously inhibiting MEK, this compound can prevent this reactivation, leading to a more durable and potent anti-cancer effect.[1][4][5] Preclinical studies have shown that the combination of this compound and vemurafenib results in increased apoptosis in vitro and reduced tumor growth in mouse xenograft models of BRAF V600E-mutated tumor cell lines compared to either drug alone.[1][4]
Preclinical Activity
This compound has demonstrated potent and selective inhibition of MEK1/2 in various preclinical models. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma (BRAF V600E) | 4.2 | [6] |
| Colo205 | Colorectal Cancer (BRAF V600E) | 10 | [6] |
| CaKi-2 | Renal Cell Carcinoma | 6 | [7] |
| 786-O | Renal Cell Carcinoma | 800 | [7] |
| A-704 | Renal Cell Carcinoma | 60 | [7] |
| ACHN | Renal Cell Carcinoma | 20 | [7] |
| A489 | Renal Cell Carcinoma | 30 | [7] |
| Canine HS cell lines | Hemangiosarcoma | 74 - 372 | [8] |
Pharmacokinetics
This compound exhibits linear pharmacokinetics over a dose range of 3.5 to 100 mg.[1] Key pharmacokinetic parameters are summarized below.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | 46% | [1][4] |
| Tmax (Time to Peak Plasma Concentration) | 2.4 hours | [1][4] |
| Effect of Food | No significant effect | [4] |
| Distribution | ||
| Protein Binding | 95% | [4] |
| Apparent Volume of Distribution (Vd/F) | 806 L | [4] |
| Metabolism | ||
| Primary Enzymes | CYP3A and UGT2B7 | [1][4] |
| Elimination | ||
| Mean Terminal Half-life (t1/2) | 44 hours | [4] |
| Mean Apparent Clearance (CL/F) | 13.8 L/h | [4] |
| Excretion | ~76% in feces, ~18% in urine | [1][4] |
Clinical Efficacy: The coBRIM Study
The pivotal Phase III coBRIM study evaluated the efficacy and safety of this compound in combination with vemurafenib versus vemurafenib alone in patients with previously untreated BRAF V600 mutation-positive unresectable or metastatic melanoma.[9][10][11][12][13]
| Efficacy Endpoint | This compound + Vemurafenib (n=247) | Placebo + Vemurafenib (n=248) | Hazard Ratio (95% CI) | p-value | Reference |
| Progression-Free Survival (PFS) | |||||
| Median PFS | 12.6 months | 7.2 months | 0.51 (0.39–0.68) | <0.001 | [9][10] |
| 5-Year PFS Rate | 14% | 10% | - | - | [9] |
| Overall Survival (OS) | |||||
| Median OS | 22.5 months | 17.4 months | 0.65 (0.42–1.00) | 0.046 | [9][10] |
| 5-Year OS Rate | 31% | 26% | - | - | [9] |
| Response Rate | |||||
| Objective Response Rate (ORR) | 68% | 45% | - | <0.001 | [5] |
| Complete Response (CR) | 10% | 4% | - | - | [10] |
Common Adverse Events (Grade 3/4) in the coBRIM Study
| Adverse Event | This compound + Vemurafenib | Placebo + Vemurafenib | Reference |
| Increased CPK | 11% | <1% | [2] |
| Increased ALT | 11% | 2% | [2] |
| Increased AST | 8% | 2% | [2] |
| Diarrhea | 6% | <1% | [2] |
| Photosensitivity Reaction | 3% | <1% | [2] |
Mechanisms of Resistance
Despite the significant clinical benefit of combined BRAF and MEK inhibition, acquired resistance remains a major challenge. The primary mechanisms of resistance involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.
Key resistance mechanisms include:
-
Reactivation of the MAPK Pathway: This can occur through various genetic alterations, including mutations in NRAS, amplification of the BRAF gene, or mutations in MEK1/2 themselves that prevent this compound binding.[5][14]
-
Activation of the PI3K/AKT Pathway: This parallel survival pathway can be activated through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, allowing cancer cells to bypass the MEK/ERK blockade.[5][15]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and signaling from RTKs such as EGFR, MET, and PDGFRβ can activate both the MAPK and PI3K/AKT pathways, conferring resistance.[15]
-
Other Signaling Pathways: Aberrant activation of other signaling cascades, such as the Notch pathway, has also been implicated in resistance to MEK inhibitors.[16]
-
Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT may acquire a more resistant phenotype.[15]
Experimental Protocols
Cell Viability/Proliferation Assay (XTT-based)
This protocol is a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
Objective: To determine the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent). Add 50 µL of the XTT mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to convert the XTT into a formazan salt.
-
Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability data against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis for p-ERK Inhibition
This protocol is used to assess the phosphorylation status of ERK, a direct downstream target of MEK, to confirm the mechanism of action of this compound.
Objective: To determine the effect of this compound on ERK phosphorylation in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-ERK, anti-t-ERK, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for p-ERK, t-ERK, and the loading control. Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK phosphorylation.
Conclusion
This compound is a highly effective MEK1/2 inhibitor that, in combination with a BRAF inhibitor, has significantly improved outcomes for patients with BRAF V600-mutated metastatic melanoma. A thorough understanding of its mechanism of action, pharmacokinetic profile, and the pathways that drive resistance is crucial for its optimal clinical use and for the development of next-generation therapeutic strategies to overcome resistance. The experimental protocols detailed herein provide a framework for the preclinical and translational research that underpins the continued investigation of this compound and other MAPK pathway inhibitors.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical activity of this compound alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Year Outcomes with this compound plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vemurafenib plus this compound in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Efficacy and safety of this compound (C) combined with vemurafenib (V) in patients (pts) with <em>BRAF</em><sup>V600</sup> mutation–positive metastatic melanoma: analysis from the 4-year extended follow-up of the phase 3 coBRIM study. - ASCO [asco.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inflammatory signaling in targeted therapy resistance: focus on EGFR-targeted treatment | Cancer Biology & Medicine [cancerbiomed.org]
- 15. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Active notch protects MAPK activated melanoma cell lines from MEK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cobimetinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobimetinib (GDC-0973, XL518) is a potent and selective, orally bioavailable inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2. As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in many cancers where this pathway is constitutively active. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic processes of this compound. It includes a summary of its preclinical and clinical data, detailed experimental protocols for its synthesis, and visualizations of the relevant biological and chemical pathways.
Discovery and Rationale
The discovery of this compound was driven by the need to target the frequently dysregulated RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway in various cancers.[1][2][] Constitutive activation of this pathway, often through mutations in BRAF or RAS genes, leads to uncontrolled cell proliferation and survival.[2][4] While BRAF inhibitors like vemurafenib showed initial success, the development of resistance, often through reactivation of the MAPK pathway, limited their long-term efficacy.[4] This highlighted the therapeutic potential of targeting a downstream node in the pathway, specifically MEK1 and MEK2. The combination of a BRAF inhibitor with a MEK inhibitor was hypothesized to provide a more durable and potent anti-tumor response by vertically blocking the signaling cascade at two distinct points.[1][4]
Lead Optimization and Preclinical Evaluation
This compound was developed through a lead optimization program aimed at identifying a potent, selective, and orally bioavailable MEK inhibitor with favorable pharmacokinetic properties. Preclinical studies demonstrated that this compound is a potent inhibitor of MEK1 and MEK2.[5][6][7] In cellular assays, it effectively inhibited the phosphorylation of ERK1/2, the direct downstream substrate of MEK.[6] This inhibition of the MAPK pathway translated to anti-proliferative activity in a broad range of cancer cell lines, particularly those harboring BRAF and RAS mutations.[5] Preclinical xenograft models confirmed the in vivo efficacy of this compound, showing significant tumor growth inhibition.[4][5]
Preclinical Activity Data
The following table summarizes key preclinical data for this compound.
| Parameter | Value | Cell Line/Assay | Reference |
| MEK1 IC50 | 4.2 nM | Cell-free assay | [7] |
| MEK1 IC50 | 0.9 nM | Biochemical assay | [5] |
| pERK IC50 | 10 nM | Cellular assay | [8] |
| Cell Proliferation EC50 (888MEL) | 0.2 µM | Melanoma cell line | [7] |
| Cell Proliferation EC50 (A2058) | 10 µM | Melanoma cell line | [7] |
Mechanism of Action
This compound is a reversible, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2 activity.[1][4][9] It binds to a unique pocket adjacent to the ATP-binding site of the MEK enzymes.[1] This binding locks MEK in an inactive conformation, preventing its phosphorylation and activation of the downstream kinases, ERK1 and ERK2.[1][6] The subsequent inhibition of ERK signaling leads to a decrease in the transcription of genes involved in cell proliferation and survival, ultimately resulting in cell cycle arrest and apoptosis in tumor cells with a dysregulated MAPK pathway.[1]
MAPK/ERK Signaling Pathway
The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Caption: The MAPK/ERK signaling cascade with this compound's point of inhibition.
Synthesis Process
Several synthetic routes for this compound have been reported in the patent literature.[10][11][12] A common approach involves the coupling of two key fragments: a substituted azetidine-piperidine core and a difluoro-iodo-anilinobenzoic acid side chain. The synthesis is designed to be scalable and efficient for manufacturing.[13]
Representative Synthetic Scheme
A generalized synthetic route is presented below. This often starts from (2S)-2-piperidinecarboxylic acid to establish the desired stereochemistry early in the process.
Caption: A high-level overview of a synthetic route to this compound.
Experimental Protocols for Key Synthetic Steps
The following are representative, generalized protocols based on published patent literature.[11][12] Specific reagents, conditions, and yields will vary depending on the exact route being followed.
Step 1: Preparation of (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine (Azetidine-Piperidine Core)
-
Acyl Cyanation and Esterification of (2S)-2-piperidinecarboxylic acid: (2S)-2-piperidinecarboxylic acid is reacted with thionyl chloride, a cyanation reagent (e.g., sodium cyanide) in the presence of a phase-transfer catalyst. The resulting product is hydrolyzed and then esterified with an alcohol (e.g., methanol, ethanol). The piperidine nitrogen is then protected, typically with di-tert-butyl dicarbonate (Boc₂O), to yield a [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate intermediate.[12]
-
Addition Reaction: The acetate intermediate is reacted with nitromethane in the presence of a base (e.g., sodium methoxide) to form a [2-hydroxy-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)-3-nitro]propionate.[12]
-
Reduction and Cyclization: The ester and nitro groups of the propionate intermediate are reduced (e.g., using a reducing agent like lithium aluminium hydride or catalytic hydrogenation). The resulting amino alcohol undergoes cyclization, often under Mitsunobu conditions (using an azo reagent and an organic phosphine reagent), to form the desired (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine.[12][14]
Step 2: Condensation with the Benzoic Acid Side Chain
-
Amide Coupling: The (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine intermediate is coupled with 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid. This condensation reaction is typically carried out in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile, using a condensing agent (e.g., HATU, HBTU) and an alkali accelerator (e.g., diisopropylethylamine).[12] The reaction temperature can range from 0-120°C.[12]
Step 3: Deprotection
-
Boc Removal: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in a solvent like dichloromethane or dioxane) to yield the final this compound free base.
Pharmacokinetics and Metabolism
This compound exhibits predictable pharmacokinetic properties suitable for once-daily oral dosing.
Pharmacokinetic Parameters in Cancer Patients
| Parameter | Mean Value (CV%) | Reference |
| Elimination Half-Life (t½) | 44 hours (range: 23-70) | [4] |
| Apparent Clearance (CL/F) | 13.8 L/h (61%) | [4] |
| Apparent Volume of Distribution (Vd/F) | 806 L | [4] |
| Plasma Protein Binding | 95% | [4] |
Metabolism and Excretion
This compound is primarily metabolized via CYP3A oxidation and UGT2B7 glucuronidation, with no single major metabolite being formed.[4] Following a single oral dose, approximately 76% is recovered in the feces (6.6% as unchanged drug) and about 17.8% in the urine (1.6% as unchanged drug).[4]
Clinical Development and Efficacy
This compound was approved by the FDA in 2015 for the treatment of patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation, in combination with the BRAF inhibitor vemurafenib.[2][15][16]
Pivotal Phase III Trial (coBRIM) Results
The approval was based on the results of the coBRIM study, a randomized, double-blind, placebo-controlled Phase III trial.
| Endpoint | This compound + Vemurafenib | Placebo + Vemurafenib | Reference |
| Objective Response Rate | 68% | 45% | [15][17] |
| Median Progression-Free Survival | 9.9 - 12.3 months | 6.2 - 7.2 months | [15][16][17] |
| Median Overall Survival | 22.3 months | 17.4 months | [18] |
Drug Discovery and Development Workflow
The following diagram outlines the typical workflow for the discovery and development of a targeted therapy like this compound.
Caption: A generalized workflow for targeted drug discovery and development.
Conclusion
This compound is a successful example of a targeted therapy developed through a rational drug design process. Its discovery was based on a solid understanding of the MAPK signaling pathway's role in cancer. As a potent and selective MEK inhibitor, it provides a significant clinical benefit, particularly in combination with BRAF inhibitors for the treatment of metastatic melanoma. The synthetic routes developed for its manufacturing are robust and scalable. Ongoing research continues to explore the role of this compound in other cancers and in combination with other therapeutic agents.[9][15]
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GDC-0973 (this compound) - Chemietek [chemietek.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2019086469A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 11. CN106045969A - Synthesis method of this compound - Google Patents [patents.google.com]
- 12. US20180273506A1 - Preparation Method of this compound - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2017096996A1 - Preparation method for this compound - Google Patents [patents.google.com]
- 15. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Alternative Synthesis of this compound | CoLab [colab.ws]
An In-depth Technical Guide on the Effect of Cobimetinib on the MAPK/ERK Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide provides a detailed examination of cobimetinib, a selective inhibitor of MEK1 and MEK2, and its modulatory effects on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway.
Introduction to the MAPK/ERK Pathway and this compound
The RAS/RAF/MEK/ERK signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2] Dysregulation of this pathway, often through activating mutations in genes like BRAF or RAS, is a key driver in approximately 30% of all human cancers.[3][4] In particular, about 50% of malignant melanomas harbor an activating V600 mutation in the BRAF gene, leading to constitutive activation of the pathway and uncontrolled cell growth.[5][6]
This compound (also known as GDC-0973 or RG7420) is an orally active, potent, and highly selective small-molecule inhibitor of MEK1 (MAP2K1) and MEK2 (MAP2K2), the downstream kinases of RAF.[7][8] By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2, thereby disrupting the signal transduction cascade that promotes tumor cell proliferation.[1][9] It is approved for use in combination with the BRAF inhibitor vemurafenib for the treatment of patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations.[10][11]
Mechanism of Action of this compound
This compound is a reversible, non-ATP competitive, allosteric inhibitor of MEK1 and MEK2 activity.[1][12] MEK proteins are dual-specificity kinases that are the only known activators of the downstream kinases ERK1 and ERK2.[9] In cancers with activating BRAF mutations (like V600E), the upstream kinase BRAF is constitutively active, leading to persistent phosphorylation and activation of MEK1/2.
This compound binds to a unique allosteric pocket on the MEK1/2 enzyme, which is adjacent to the ATP-binding site.[1] This binding stabilizes the kinase in an inactive conformation, preventing it from phosphorylating its only known substrates, ERK1 and ERK2.[1] The inhibition of ERK1/2 phosphorylation effectively halts the propagation of the oncogenic signal downstream, leading to a decrease in the expression of proteins involved in cell cycle progression and survival, ultimately inducing cell cycle arrest and apoptosis.[8][13]
The rationale for combining this compound with a BRAF inhibitor like vemurafenib is to provide a more complete "vertical" blockade of the MAPK pathway.[11] While BRAF inhibitors are effective, tumors often develop resistance through reactivation of the MAPK pathway downstream of BRAF or through other bypass mechanisms.[7][14] By inhibiting the pathway at two distinct nodes (BRAF and MEK), this combination therapy can delay the onset of resistance and has shown improved progression-free survival compared to BRAF inhibitor monotherapy.[5][10]
Caption: this compound inhibits MEK1/2, blocking ERK1/2 phosphorylation.
Quantitative Efficacy Data
The potency of this compound has been characterized in various preclinical models, including biochemical assays and cell-based proliferation assays across a range of cancer cell lines. Clinical trials have further established its efficacy in patients.
Preclinical Potency (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Assay Type | Target/Cell Line | Mutation Status | IC₅₀ Value (nM) | Reference(s) |
| Biochemical Assay | MEK1 | N/A | 4.2 | [8] |
| Biochemical Assay | c-Raf/MEK1/ERK | N/A | 0.9 | [15] |
| Cell-Based Assay | MDA-MB-231T (Breast) | KRAS G13D, BRAF G464V | 0.2 | [15] |
| Cell Proliferation Assay | Renal Cell Carcinoma Lines | Various | 6 - 800 | [16] |
| Cell Viability Assay | ED013 (Melanoma) | BRAF V600E | 40 ± 2.63 | [17] |
Clinical Efficacy (coBRIM Study)
The coBRIM phase III clinical trial was pivotal in demonstrating the benefit of combining this compound with vemurafenib in patients with previously untreated BRAF V600 mutation-positive advanced melanoma.[5][18]
| Parameter | This compound + Vemurafenib | Placebo + Vemurafenib | Hazard Ratio (HR) | Reference(s) |
| Median Progression-Free Survival (PFS) | 9.9 months | 6.2 months | 0.51 | [5][18] |
| Median Overall Survival (OS) | 22.3 months | 17.4 months | N/A | [19] |
| Objective Response Rate (ORR) | 68% | 45% | N/A | [5] |
| Complete Response Rate | 21% (at 5-year follow-up) | 13% (at 5-year follow-up) | N/A | [18] |
Key Experimental Protocols
To assess the effect of this compound on the MAPK/ERK pathway, several key experiments are routinely performed. The following sections detail the generalized protocols for these assays.
Western Blot for Phospho-ERK (p-ERK) Analysis
This assay directly measures the phosphorylation status of ERK1/2, providing a robust pharmacodynamic marker of MEK inhibition.
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A375 melanoma cells with BRAF V600E mutation) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).[20]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK T202/Y204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities using densitometry software. A reduction in the ratio of p-ERK to total ERK indicates successful MEK inhibition.[21]
-
Cell Viability/Proliferation Assay
This assay quantifies the functional consequence of MAPK pathway inhibition on cell growth and survival.
Objective: To measure the dose-dependent effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound and include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[17]
-
-
Viability Assessment (using XTT/MTT):
-
Prepare the XTT (or MTT) labeling reagent according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for 2-4 hours. The reagent is metabolically reduced by viable cells to a colored formazan product.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450-500 nm for XTT).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.[22]
-
Experimental and Logical Workflow Visualization
The preclinical evaluation of a targeted inhibitor like this compound follows a logical progression from target validation to functional cellular outcomes.
Caption: A typical workflow for evaluating MEK inhibitors like this compound.
Conclusion
This compound is a highly potent and selective inhibitor of MEK1/2 that effectively abrogates signaling through the MAPK/ERK pathway.[7][8] Its mechanism of action, centered on preventing the phosphorylation of ERK1/2, leads to reduced cell proliferation and increased apoptosis in cancer cells with a dysregulated MAPK pathway, particularly those with BRAF V600 mutations.[13][21] Quantitative data from both preclinical and clinical studies confirm its efficacy, especially when used in combination with BRAF inhibitors to achieve a more profound and durable pathway inhibition.[5][18] The experimental protocols outlined provide a robust framework for researchers to investigate and confirm the on-target effects of this compound and similar MEK inhibitors in a laboratory setting.
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Phase Ib Study to Evaluate the MEK Inhibitor this compound in Combination with the ERK1/2 Inhibitor GDC‐0994 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound: inhibiting MEK1/2 in BRAF V600-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vemurafenib + this compound Combo Therapy for Melanoma - MRA [curemelanoma.org]
- 12. This compound and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
- 16. Preclinical activity of this compound alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. nice.org.uk [nice.org.uk]
- 20. researchgate.net [researchgate.net]
- 21. Targeted inhibition of MEK1 by this compound leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cobimetinib: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of cobimetinib, a potent and selective inhibitor of MEK1 and MEK2. The information presented herein is curated from a range of preclinical studies to support further research and development efforts in oncology.
Core Pharmacological Attributes
This compound is a reversible, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention.[2] this compound has demonstrated significant antitumor activity in preclinical models, particularly those harboring BRAF V600 mutations.[2][3] When used in combination with BRAF inhibitors such as vemurafenib, this compound can lead to increased apoptosis and reduced tumor growth in mouse models of BRAF V600E-mutated melanoma.[2]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, including mice, rats, and dogs. These studies reveal good oral absorption and extensive metabolism.
Data Presentation: Pharmacokinetic Parameters
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse | Rat (Sprague-Dawley) | Dog (Beagle) |
| Dose | 10 mg/kg | 30 mg/kg | 5 mg/kg |
| Tmax (h) | ~1-3 | 2-3 | 2-3 |
| Oral Absorption (%) | Not explicitly found | 81%[4] | 71%[4] |
| Protein Binding | Not explicitly found | Not explicitly found | Not explicitly found |
| Human Protein Binding (in vitro) | - | - | 95%[5] |
| Elimination Half-Life (t1/2) | Not explicitly found | Not explicitly found | Not explicitly found |
| Primary Route of Excretion | Not explicitly found | Feces (via biliary excretion, 78% of dose)[4] | Feces (via biliary excretion, 65% of dose)[4] |
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption : this compound is well-absorbed after oral administration in rats and dogs.[4]
-
Distribution : In vitro studies have shown that this compound is highly bound to human plasma proteins (95%).[5]
-
Metabolism : this compound undergoes extensive metabolism. In rats, the primary metabolic pathway is hydroxylation of the aromatic core. In dogs, metabolism proceeds through sequential oxidative reactions of the aliphatic portion of the molecule, which is more predictive of human metabolism.[4] In vitro studies indicate that CYP3A is the primary enzyme responsible for the oxidative metabolism of this compound.[6]
-
Excretion : The majority of the administered dose of this compound is eliminated in the feces through biliary excretion in both rats and dogs.[4]
Preclinical Pharmacodynamics
This compound demonstrates potent inhibition of the MEK/ERK pathway, leading to reduced cell proliferation and tumor growth in various preclinical cancer models.
Data Presentation: In Vitro Potency
Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | ~173[7] |
| ED013 | Melanoma | Not Specified | 40[7][8] |
| CaKi-2 | Renal Cell Carcinoma | Not Specified | 6-800 (range across 5 RCC lines)[9] |
| 786-O | Renal Cell Carcinoma | Not Specified | 6-800 (range across 5 RCC lines)[9] |
| A-704 | Renal Cell Carcinoma | Not Specified | 6-800 (range across 5 RCC lines)[9] |
| ACHN | Renal Cell Carcinoma | Not Specified | 6-800 (range across 5 RCC lines)[9] |
| A489 | Renal Cell Carcinoma | Not Specified | 6-800 (range across 5 RCC lines)[9] |
| HCT116 | Colorectal Cancer | KRAS G13D | Not explicitly found, but sensitive |
| SW480 | Colorectal Cancer | KRAS G12V | Not explicitly found, but sensitive |
| DLD-1 | Colorectal Cancer | KRAS G13D | Not explicitly found, but sensitive |
| HT-29 | Colorectal Cancer | BRAF V600E | Not explicitly found, but sensitive |
| RKO | Colorectal Cancer | BRAF V600E | Not explicitly found, but sensitive |
In Vivo Antitumor Activity
This compound has demonstrated dose-dependent tumor growth inhibition in various xenograft models, including those for melanoma, colorectal cancer, and acute myeloid leukemia.[2][4][10] In mice bearing BRAF V600E and KRAS mutant tumors, oral administration of this compound at 10 mg/kg has been shown to produce antitumor efficacy.[3]
Experimental Protocols
This section details the methodologies for key preclinical experiments used to characterize the pharmacokinetic and pharmacodynamic properties of this compound.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, HCT116 colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are typically used.
-
Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times weekly using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. This compound is typically formulated in a vehicle such as 0.5% methylcellulose/0.2% Tween 80 and administered orally once daily at doses ranging from 5 to 20 mg/kg.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration. Tumor growth inhibition (%TGI) is calculated.
Western Blot Analysis of p-ERK Inhibition
Objective: To assess the pharmacodynamic effect of this compound on MEK pathway signaling.
Protocol:
-
Sample Collection: Tumor samples from xenograft studies or cultured cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the levels of p-ERK relative to total ERK.
Cell Viability (MTT) Assay
Objective: To determine the in vitro cytotoxic or cytostatic effects of this compound.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated.
Mandatory Visualizations
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow
Caption: A generalized workflow for preclinical pharmacokinetic and pharmacodynamic evaluation of this compound.
References
- 1. A preclinical report of a this compound-inspired novel anticancer small-molecule scaffold of isoflavones, NSC777213, for targeting PI3K/AKT/mTOR/MEK in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Absorption, metabolism and excretion of this compound, an oral MEK inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK inhibitors this compound and trametinib, regressed a gemcitabine-resistant pancreatic-cancer patient-derived orthotopic xenograft (PDOX) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical activity of this compound alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with this compound in acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
A Technical Guide to the Role of Cobimetinib in BRAF-Mutant Melanoma
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastatic melanoma, particularly tumors harboring activating mutations in the B-Raf proto-oncogene (BRAF), has seen a paradigm shift in treatment with the advent of targeted therapies. While BRAF inhibitors alone induce rapid and significant tumor responses, the development of resistance, often through reactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, limits their long-term efficacy. This guide provides a detailed examination of cobimetinib, a potent and selective MEK1/2 inhibitor, and its role in combination with the BRAF inhibitor vemurafenib in the management of unresectable or metastatic melanoma with BRAF V600 mutations. We will delve into the mechanism of action, pivotal clinical trial data, key experimental protocols, and the synergistic effect of dual pathway inhibition.
The MAPK Signaling Pathway and Rationale for Dual Inhibition
The RAS/RAF/MEK/ERK, or MAPK, pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1][2] In approximately 50% of cutaneous melanomas, a specific mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell growth.[3][4]
BRAF inhibitors like vemurafenib directly target the mutated BRAF V600 protein, leading to a temporary shutdown of the pathway. However, resistance frequently emerges, often through mechanisms that reactivate ERK signaling downstream of BRAF, bypassing the inhibitor.[3][5] this compound is a reversible, selective inhibitor of MEK1 and MEK2, the downstream kinases immediately following BRAF.[2] The combination of a BRAF inhibitor (vemurafenib) and a MEK inhibitor (this compound) provides a more complete and durable blockade of the MAPK pathway, delaying the onset of acquired resistance.[3][6][7] Preclinical studies have shown that this dual inhibition leads to increased apoptosis and reduced tumor growth compared to either agent alone.[3][8]
Clinical Efficacy: The coBRIM Study
The pivotal phase III coBRIM study was an international, randomized, double-blind, placebo-controlled trial that established the clinical benefit of adding this compound to vemurafenib.[6][7][9] The study enrolled 495 patients with previously untreated, unresectable locally advanced or metastatic BRAF V600 mutation-positive melanoma.[6][7][8]
Study Design and Dosing
Patients were randomized 1:1 to receive either:
-
Combination Arm: this compound (60 mg orally, once daily for 21 days, followed by a 7-day rest period) plus Vemurafenib (960 mg orally, twice daily, continuously).[10][11][12]
-
Control Arm: Placebo plus Vemurafenib (960 mg orally, twice daily, continuously).[10][11][12]
The primary endpoint was investigator-assessed progression-free survival (PFS).[7]
Efficacy Results
The addition of this compound to vemurafenib demonstrated a statistically significant improvement in key efficacy outcomes. Long-term follow-up data confirms the durable benefit of the combination therapy.[10][11][12]
Table 1: Efficacy Outcomes from the coBRIM Study
| Endpoint | This compound + Vemurafenib (n=247) | Placebo + Vemurafenib (n=248) | Hazard Ratio (95% CI) / p-value |
|---|---|---|---|
| Progression-Free Survival (PFS) | |||
| Median PFS (Initial Analysis)[6][7] | 9.9 months | 6.2 months | 0.51 (0.39-0.68); p<0.001 |
| Median PFS (Updated Analysis)[10][13][14] | 12.3 - 12.6 months | 7.2 months | 0.58 (0.46-0.72); p<0.0001 |
| 5-Year PFS Rate[10][11][12] | 14% | 10% | - |
| Overall Survival (OS) | |||
| Median OS (Final Analysis)[10][13] | 22.3 - 22.5 months | 17.4 months | 0.70 (0.55-0.90); p=0.005 |
| 5-Year OS Rate[10][11][12] | 31% | 26% | - |
| Objective Response Rate (ORR) [6][7][8] | 68% - 70% | 45% - 50% | p<0.001 |
| Complete Response (CR) Rate[6][7] | 10% | 4% | - |
Safety and Tolerability Profile
The combination of this compound and vemurafenib was associated with a manageable safety profile, although the incidence of grade 3 or 4 adverse events was higher compared to vemurafenib alone.[6][7] However, this did not lead to a significant increase in treatment discontinuation.[7] Notably, the combination therapy reduced the incidence of secondary cutaneous cancers, a known side effect of BRAF inhibitor monotherapy.[6][7]
Table 2: Common Adverse Events (AEs) of Any Grade in the coBRIM Study (≥20% in the combination arm)
| Adverse Event | This compound + Vemurafenib | Placebo + Vemurafenib |
|---|---|---|
| Diarrhea[3] | 60% | 28% |
| Photosensitivity reaction[3] | 46% | 30% |
| Nausea[3] | 41% | 24% |
| Pyrexia (Fever)[3] | 28% | 20% |
| Vomiting[3] | 26% | 14% |
| Increased ALT | 24% | 18% |
| Increased AST | 24% | 21% |
| Rash | 23% | 39% |
| Arthralgia (Joint Pain) | 23% | 36% |
| Fatigue | 22% | 25% |
Key Adverse Events of Special Interest:
-
Serous Retinopathy: Ocular toxicities, including serous retinopathy, chorioretinopathy, and retinal detachment, occurred in 26% of patients receiving the combination therapy.[3] Prompt ophthalmologic evaluation is crucial for any new visual disturbances.[3][15]
-
Cardiomyopathy: A decline in left ventricular ejection fraction (LVEF) can occur. LVEF should be monitored at baseline, one month after initiation, and every three months thereafter.[1]
-
Hepatotoxicity: Liver function tests should be monitored before and during treatment.[3][16]
-
Rhabdomyolysis: Elevations in creatine phosphokinase (CPK) can occur. Patients should report any unexplained muscle pain or weakness.[3][15]
-
Dermatologic Reactions: While the risk of cutaneous squamous cell carcinoma is lower, other rashes can occur.[6][16] Photosensitivity is a common side effect, and patients should be advised to use sun protection.[15][17]
Key Experimental Protocols
BRAF V600 Mutation Testing
Accurate and timely identification of the BRAF V600 mutation is a prerequisite for initiating therapy with this compound and vemurafenib.[1][3] An FDA-approved test is required.[3]
Methodologies:
-
Real-Time Polymerase Chain Reaction (RT-PCR): This is the basis for the FDA-approved companion diagnostic, the cobas® 4800 BRAF V600 Mutation Test.[4][18][19] It is a highly sensitive and specific method for detecting known mutations like V600E and V600K from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[18][19]
-
Principle: The assay uses allele-specific primers and fluorescently labeled probes to amplify and detect mutant DNA sequences in real-time. The sensitivity can be as high as detecting 0.1% mutant DNA in a wild-type background.[20]
-
-
Immunohistochemistry (IHC): Uses the VE1 clone antibody to specifically detect the BRAF V600E mutant protein.[18][21]
-
Protocol Summary: FFPE tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The primary antibody (VE1) is applied, followed by a detection system (e.g., HRP-polymer) and a chromogen (e.g., DAB). A positive result is indicated by cytoplasmic staining of tumor cells.
-
Performance: IHC shows high concordance with PCR methods (sensitivity ~86-98%, specificity ~97-99%) and can be a rapid and cost-effective screening tool.[18][21]
-
-
Sanger Sequencing: A DNA-based method that can identify different types of BRAF mutations but has lower sensitivity (~20% mutant DNA) compared to RT-PCR.[20][21]
Preclinical Evaluation of MEK Inhibitors
The preclinical characterization of a MEK inhibitor like this compound involves a series of in vitro and in vivo experiments to establish its potency, selectivity, and anti-tumor activity.[22]
Common Methodologies:
-
Cell Proliferation Assays (MTT/MTS): These colorimetric assays are used to assess the effect of the drug on the viability and proliferation of cancer cell lines (e.g., BRAF V600E-mutant melanoma cells).[23][24]
-
Protocol Summary: Cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor. After an incubation period (e.g., 72 hours), a reagent (MTT or MTS) is added. Viable cells metabolize the reagent into a colored formazan product, and the absorbance is measured to determine the IC50 (half-maximal inhibitory concentration).
-
-
Western Blot for Phospho-ERK (pERK): This technique is used to confirm the mechanism of action by measuring the inhibition of MEK's downstream target, ERK.[23][24]
-
Protocol Summary: BRAF-mutant cells are treated with the MEK inhibitor for a short period. Cell lysates are collected, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total ERK and phosphorylated ERK (pERK). A decrease in the pERK signal relative to total ERK indicates target engagement and pathway inhibition.
-
-
In Vivo Xenograft Models: Human melanoma cell lines (Cell-Derived Xenografts, CDX) or patient tumor tissue (Patient-Derived Xenografts, PDX) are implanted into immunodeficient mice.[3][23][24]
-
Protocol Summary: Once tumors are established, mice are randomized into treatment (this compound, vemurafenib, combination) and control groups. Tumor volume is measured regularly to assess anti-tumor efficacy. Pharmacodynamic studies can also be performed by collecting tumor tissue at various time points to measure pERK levels.
-
Conclusion
The combination of this compound and vemurafenib represents a standard of care for the first-line treatment of unresectable or metastatic BRAF V600-mutant melanoma. By targeting two critical nodes in the MAPK pathway, this dual-inhibition strategy provides a more profound and durable suppression of oncogenic signaling than BRAF inhibition alone. The data from the coBRIM trial clearly demonstrates superior progression-free survival, overall survival, and objective response rates. A thorough understanding of the mechanism, efficacy, and safety profile, coupled with robust and accurate biomarker testing, is essential for optimizing the use of this combination therapy and improving outcomes for patients with this aggressive disease. Future research may focus on triplet combinations, potentially integrating immunotherapy, to further overcome resistance and extend survival.[25]
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. BRAF mutation testing algorithm for vemurafenib treatment in melanoma: recommendations from an expert panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vemurafenib plus this compound in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. llusurgonc.org [llusurgonc.org]
- 8. This compound in BRAF-Mutant Unresectable or Metastatic Melanoma in Combination With Vemurafenib - The ASCO Post [ascopost.com]
- 9. pro.dermnetnz.org [pro.dermnetnz.org]
- 10. 5-Year Outcomes with this compound plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. oncolink.org [oncolink.org]
- 17. What are the side effects of this compound Fumarate? [synapse.patsnap.com]
- 18. jcp.bmj.com [jcp.bmj.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. BRAF Genetic Testing In Patients With Melanoma AHS-M2029 | Providers | Blue Cross NC [bluecrossnc.com]
- 21. mdpi.com [mdpi.com]
- 22. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The safety and efficacy of this compound for the treatment of BRAF V600E or V600K melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
initial in vitro studies of cobimetinib efficacy
An In-Depth Technical Guide to the Initial In Vitro Efficacy of Cobimetinib
Introduction
This compound (also known as GDC-0973 or XL-518) is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2.[1][2][3] As central components of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation and survival.[3][4] Dysregulation of this pathway, often through activating mutations in genes such as BRAF and RAS, is a key driver in many human cancers.[1][5] this compound was developed to target this pathway and has been approved, primarily in combination with the BRAF inhibitor vemurafenib, for the treatment of patients with unresectable or metastatic melanoma harboring a BRAF V600 mutation.[3][6] This guide provides a detailed overview of the foundational in vitro studies that characterized the efficacy, mechanism of action, and rationale for the clinical development of this compound.
Mechanism of Action: Targeting the MAPK Pathway
This compound is a reversible, allosteric inhibitor that selectively targets the kinase activity of MEK1 and MEK2.[1][3] These dual-specificity kinases are the only known activators of the downstream kinases ERK1 and ERK2.[7] In many cancers, particularly melanoma, mutations such as BRAF V600E lead to the constitutive activation of the MAPK pathway, resulting in uncontrolled cell proliferation and survival.[4] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking the downstream signaling cascade that promotes tumorigenesis.[1][8] In vitro studies have confirmed that this compound treatment leads to a significant reduction in the phosphorylation of ERK.[9][10] Interestingly, these studies also revealed a feedback mechanism where inhibition of MEK leads to an increase in its own phosphorylation, a biological correlate of target engagement.[10]
Experimental Protocols
The in vitro efficacy of this compound has been established through a series of standardized assays designed to measure its effects on cell viability, proliferation, and intracellular signaling.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the concentration-dependent cytotoxic or cytostatic effects of a compound.
-
Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8/CCK8 measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[11][12] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt (e.g., MTT) into a colored formazan product, which can be quantified by measuring its absorbance.[12]
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0 to 10 µM) or a vehicle control (DMSO) for a specified duration (typically 48 to 72 hours).[8][11]
-
Reagent Incubation: The MTT or WST-8 reagent is added to each well and incubated for 1-4 hours to allow for the conversion to formazan.
-
Quantification: For MTT, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8).[12]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is determined by plotting viability against the log of the drug concentration.
-
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of a drug on the ability of single cells to proliferate and form colonies.[13]
-
Principle: It measures the impact on cell survival and reproductive integrity after treatment.
-
Methodology:
-
Treatment: Cells are treated with this compound (e.g., 1 µM) for a set period (e.g., 48 hours).[11]
-
Seeding: After treatment, a low number of viable cells (e.g., 1,000 cells) are seeded into 6-well plates.[11]
-
Incubation: The plates are incubated for an extended period (e.g., 2 weeks) to allow for colony growth.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing a minimum number of cells (e.g., 50) are counted.
-
Analysis: The number of colonies in treated wells is compared to the number in control wells to determine the long-term inhibitory effect.
-
Apoptosis Assays
These assays quantify the extent to which a compound induces programmed cell death.
-
Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells but can enter late apoptotic or necrotic cells.
-
Methodology:
-
Treatment: Cells (e.g., HCT116) are treated with this compound for a defined period.[8]
-
Staining: Cells are harvested and resuspended in a binding buffer containing fluorescently-labeled Annexin V and PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Western Blot for Apoptosis Markers: Alternatively, induction of apoptosis can be confirmed by detecting the cleavage of proteins like PARP (c-PARP) via Western blot.[8]
-
Western Blot Analysis for Pathway Modulation
This technique is used to detect and quantify changes in the levels and phosphorylation status of specific proteins within a signaling pathway.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., total ERK, phospho-ERK).
-
Methodology:
-
Treatment and Lysis: Cells are treated with this compound (e.g., 1 µM) for a specific duration (e.g., 4 hours).[9][10] Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-MEK, p-ERK, total ERK, c-RAF).[9][10] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the relative change in protein levels or phosphorylation.[10]
-
Quantitative Data on In Vitro Efficacy
Initial studies established the potent activity of this compound across a range of cancer cell lines, particularly those with activating mutations in the MAPK pathway.
Table 1: Single-Agent Activity of this compound on Cell Viability
| Cell Line | Cancer Type | Key Mutation(s) | Endpoint | Value | Reference |
| MEK1 | - | - | IC50 | 4.2 nM | [14] |
| IMR-32 | Neuroblastoma | - | IC50 | 0.07 µM | [10] |
| 888MEL | Melanoma | - | EC50 | 0.2 µM | [14] |
| ED013 | Melanoma | BRAF V600 | IC50 | 40 nM | [15] |
| HCT116 | Colorectal | KRAS G13D | Viability | Decrease | [8][11] |
| SW480 | Colorectal | KRAS G12V | Viability | Decrease | [11] |
| A2058 | Melanoma | BRAF V600E | EC50 | 10 µM | [14] |
| IMR-5 | Neuroblastoma | - | IC50 | 10 µM | [10] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: Effects of this compound on MAPK Pathway Signaling
| Cell Line(s) | Treatment | Effect on p-MEK | Effect on p-ERK | Effect on p-c-RAF | Reference |
| IMR-32, SHEP, IMR-5 | 1 µM this compound | Increased (Feedback) | Decreased | Decreased | [10] |
| Hep3B-r, HCCEC | This compound | - | Suppressed | - | [16] |
p-MEK, p-ERK, p-c-RAF refer to the phosphorylated (activated) forms of the respective proteins.
Table 3: In Vitro Efficacy of this compound in Combination Therapies
| Cell Line(s) | Combination | Key Finding | Reference |
| BRAF V600E Mutant | Vemurafenib + this compound | Increased apoptosis compared to either drug alone | [1][2] |
| ED013 | Vemurafenib + this compound + Everolimus | Most evident damage to cell viability | [15][17] |
| HCT116 | This compound + 5-Fluorouracil (5-FU) | Enhanced efficacy of 5-FU | [18] |
| Sorafenib-resistant HCC | This compound + Sorafenib/Doxorubicin | Augmented inhibitory effects | [16] |
Discussion of Key In Vitro Findings
Potent Single-Agent Activity
Initial in vitro screens demonstrated that this compound potently inhibits the proliferation of cancer cell lines harboring BRAF and RAS mutations.[8][10] This activity is concentration-dependent, with IC50 values often in the nanomolar range for sensitive cell lines.[10][14][15] Studies in colorectal cancer and neuroblastoma cell lines showed that this compound could induce G1 phase cell cycle arrest and apoptosis.[8][10] This pro-apoptotic effect was linked to the modulation of Bcl-2 family proteins, including an increase in the pro-apoptotic protein Bim and decreases in the anti-apoptotic proteins Mcl-1 and Bcl-2.[16]
Synergy with BRAF Inhibitors
The combination of BRAF and MEK inhibitors was hypothesized to provide a more durable response by causing vertical inhibition of the MAPK pathway and preventing or delaying the onset of resistance.[19] In vitro studies confirmed this hypothesis, showing that the co-administration of this compound and the BRAF inhibitor vemurafenib resulted in increased apoptosis and reduced cell growth in BRAF V600E-mutant cell lines compared to either drug alone.[1][2][4]
Overcoming and Investigating Resistance
Acquired resistance is a major challenge for targeted therapies. In vitro models have been crucial for understanding these mechanisms. Studies using melanoma cell lines made resistant to vemurafenib and/or this compound revealed that resistance can be driven by the activation of alternative survival pathways, most notably the PI3K/AKT/mTOR pathway.[15][20][21] This finding provided a strong rationale for exploring triple-combination therapies in vitro, where adding an mTOR inhibitor like everolimus to vemurafenib and this compound led to superior cytotoxicity.[15][17]
Conclusion
The initial in vitro studies of this compound were instrumental in defining its core efficacy and mechanism of action. These foundational experiments demonstrated that this compound is a potent and selective inhibitor of MEK1/2 that effectively suppresses the MAPK signaling pathway. The data clearly showed its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in cancer cells with dysregulated MAPK signaling. Furthermore, these in vitro models provided the critical rationale for combining this compound with BRAF inhibitors, a strategy that has become a standard of care in BRAF-mutant melanoma, and continue to be invaluable for exploring mechanisms of drug resistance and developing next-generation therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - NCI [dctd.cancer.gov]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. mdpi.com [mdpi.com]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted inhibition of MEK1 by this compound leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. tandfonline.com [tandfonline.com]
- 16. MEK inhibition by this compound suppresses hepatocellular carcinoma and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Cobimetinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Cobimetinib, marketed under the brand name Cotellic, is a potent and selective small-molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This document provides an in-depth overview of its chemical structure, physicochemical properties, pharmacokinetics, and the experimental methodologies used for its characterization.
Chemical Identity and Physicochemical Properties
This compound is an orally active, reversible inhibitor of mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1).[1][3] It is classified as an N-acylazetidine, a tertiary alcohol, an aromatic amine, and an organoiodine compound.[1] The drug is often administered as a fumarate salt.[4][5]
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | (S)-[3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenyl] [3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl] methanone[6] |
| CAS Number | 934660-93-2[1][6] |
| Chemical Formula | C₂₁H₂₁F₃IN₃O₂[1][6] |
| Molecular Weight | 531.3 g/mol [1] |
| Synonyms | GDC-0973, XL518, RG7420[1][3][7] |
Physicochemical Properties
This compound is a white to off-white solid that exhibits pH-dependent solubility.[4][8] Its solubility in aqueous media increases as the pH decreases.[8]
| Property | Value | Source |
| Water Solubility | < 1 mg/mL (insoluble or slightly soluble) | [7] |
| Ethanol Solubility | 44 mg/mL (Sonication recommended) | [7] |
| DMSO Solubility | 100 mg/mL | [9] |
| logP | 3.35 | [3] |
| pKa (Strongest Acidic) | 13.37 | [3] |
| pKa (Strongest Basic) | 9.76 | [3] |
Mechanism of Action and Signaling Pathway
This compound is a selective, reversible, allosteric inhibitor of MEK1 and MEK2.[1][2][4] MEK proteins are threonine-tyrosine kinases that are central components of the RAS/RAF/MEK/ERK pathway, which is crucial for regulating cellular proliferation and survival.[3][10]
In many cancers, particularly melanoma, mutations in the BRAF gene (such as BRAF V600E or V600K) lead to constitutive activation of the BRAF protein and, consequently, the entire downstream MAPK pathway.[2][10] This aberrant signaling drives uncontrolled tumor cell growth.[1]
This compound binds to an allosteric site on MEK1/2, stabilizing the kinase in an inactive conformation.[11] This action prevents the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2.[11] By inhibiting ERK1/2 activation, this compound effectively blocks the transduction of proliferative signals to the nucleus, leading to a decrease in tumor cell proliferation and the induction of apoptosis.[7][11][12]
Due to acquired resistance to BRAF inhibitors through the reactivation of the MAPK pathway, this compound is often used in combination with a BRAF inhibitor like vemurafenib.[3] This dual inhibition at different points in the pathway leads to a more comprehensive and durable suppression of oncogenic signaling, resulting in enhanced antitumor responses.[2][3][13]
Pharmacokinetic Properties
This compound exhibits linear pharmacokinetics over a dose range of 3.5 to 100 mg.[10][13]
| Parameter | Description | Value |
| Absorption | Bioavailability: 46% in healthy subjects.[10][13] Tmax (Time to Peak Plasma Concentration): 2.4 hours.[10] A high-fat meal does not affect exposure.[3][14] | |
| Distribution | Apparent Volume of Distribution (Vd): 806 L.[3] Protein Binding: 95% bound to human plasma proteins.[3][13] | |
| Metabolism | Primarily metabolized via CYP3A oxidation and UGT2B7 glucuronidation.[3][10][13] No major active metabolites are formed.[3] | |
| Elimination | Route of Elimination: 76% recovered in feces (6.6% as unchanged drug) and 17.8% in urine (1.6% as unchanged drug).[3][10][13] Mean Elimination Half-Life (t₁/₂): 44 hours.[3][10] Apparent Clearance (CL/F): 13.8 L/h.[3] |
Experimental Protocols and Methodologies
The characterization of this compound's activity involves various in vitro and in vivo assays. Below are descriptions of the general methodologies employed.
MEK1 Kinase Inhibition Assay
The potency of this compound as a MEK1 inhibitor is typically determined using a biochemical kinase assay.
Objective: To quantify the concentration of this compound required to inhibit 50% of MEK1 enzymatic activity (IC₅₀).
General Protocol:
-
Reagents: Recombinant active MEK1 enzyme, a kinase-dead form of ERK as a substrate, and ATP.
-
Procedure: The MEK1 enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by adding the ERK substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated ERK (p-ERK), the product of the reaction, is quantified. This is often done using methods like ELISA with a p-ERK specific antibody or radio-labeled ATP.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve. This compound has been shown to be a potent MEK1 inhibitor with an IC₅₀ of 4.2 nM.[7][9][15]
Cell Proliferation / Viability Assay
These assays are used to determine the effect of this compound on the growth and survival of cancer cell lines, particularly those with BRAF or RAS mutations.[7]
Objective: To measure the concentration of this compound that reduces cell viability by 50% (EC₅₀).
General Protocol:
-
Cell Culture: A panel of cancer cell lines (e.g., BRAF-mutant melanoma cells like A375) are seeded in multi-well plates and allowed to adhere overnight.[7][15]
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72-96 hours).[7]
-
Viability Measurement: After incubation, cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT/XTT Assay: Measures mitochondrial metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
Cell Death Detection ELISA: Measures apoptosis.[7]
-
-
Data Analysis: The viability data is normalized to untreated control cells, and the EC₅₀ is calculated from the resulting dose-response curve.
Western Blot Analysis
Western blotting is used to confirm the mechanism of action by measuring the levels of phosphorylated proteins in the MAPK pathway within treated cells.
Objective: To demonstrate that this compound treatment leads to a reduction in ERK phosphorylation.
General Protocol:
-
Treatment: Cancer cell lines are treated with this compound for a short period (e.g., 4 hours).[7]
-
Protein Extraction: Cells are lysed, and total protein is extracted and quantified.
-
Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Secondary antibodies conjugated to an enzyme or fluorophore are used for detection, allowing for the visualization and quantification of the protein bands.
-
Analysis: The level of p-ERK is normalized to the level of total ERK to determine the extent of pathway inhibition. In xenograft models, this compound has been shown to decrease pERK levels in tumors.[16]
References
- 1. This compound | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarsinmedicine.com [scholarsinmedicine.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - NCI [dctd.cancer.gov]
- 5. This compound Fumarate | C46H46F6I2N6O8 | CID 71491931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. selleckchem.com [selleckchem.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 12. This compound - My Cancer Genome [mycancergenome.org]
- 13. cancercareontario.ca [cancercareontario.ca]
- 14. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. glpbio.com [glpbio.com]
Methodological & Application
Application Notes and Protocols for the Use of Cobimetinib in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobimetinib is a potent and selective, orally administered small molecule inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2.[1][2] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma.[3] In particular, mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, promoting cell proliferation and survival.[1][4] this compound exerts its anti-tumor effects by blocking the phosphorylation of ERK1/2, the downstream effectors of MEK1/2, thereby inhibiting tumor cell growth.[1] Mouse xenograft models, particularly those established with BRAF V600E mutant cell lines, are crucial preclinical tools for evaluating the in vivo efficacy of MEK inhibitors like this compound.[2][4]
These application notes provide detailed protocols for utilizing this compound in a mouse xenograft model, from establishing the tumor model to analyzing the pharmacodynamic effects of the compound.
Data Presentation
Table 1: Typical Dosing Regimen for this compound in Mouse Xenograft Models
| Parameter | Description | Reference |
| Drug | This compound (fumarate salt) | [1] |
| Dosage | 5 - 20 mg/kg | |
| Administration Route | Oral gavage | |
| Vehicle | 1% Carboxymethylcellulose (CMC) Sodium with 0.5% Tween 80 in sterile water | [5] |
| Frequency | Once daily (QD) | |
| Treatment Duration | 14-21 consecutive days, or until tumor volume reaches predetermined endpoint |
Table 2: Summary of Expected Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Notes |
| Tmax (Time to maximum plasma concentration) | ~2 | hours | Following a single oral dose. |
| Terminal Half-life (t1/2) | ~49 | hours | Can range from 23 to 80 hours.[6] |
| Distribution | Distributes to tumor tissue | - | Slower distribution to tumor compared to plasma.[5] |
| Metabolism | Primarily hepatic (CYP3A oxidation and UGT2B7 glucuronidation) | - | [4] |
| Elimination | Primarily in feces | - | [4] |
Signaling Pathway Diagram
References
- 1. This compound - NCI [dctd.cancer.gov]
- 2. This compound | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. stagebio.com [stagebio.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cobimetinib Drug Combination Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2][3][4] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[5] this compound, in combination with the BRAF inhibitor vemurafenib, is approved for the treatment of patients with unresectable or metastatic melanoma harboring a BRAF V600E or V600K mutation.[1][6][7] The rationale for combination therapy is to overcome resistance mechanisms and enhance anti-tumor efficacy.[1][5] These application notes provide a comprehensive overview of the methodologies and protocols for screening novel drug combinations with this compound to identify synergistic interactions for further preclinical and clinical development.
Signaling Pathway
The MAPK/ERK signaling cascade plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, mutations in upstream components like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4] this compound targets MEK1/2, preventing the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling.[5]
Figure 1: Simplified MAPK/ERK signaling pathway and the mechanism of action of this compound.
High-Throughput Combination Screening Workflow
A systematic approach is essential for identifying synergistic drug combinations. The following workflow outlines a high-throughput screening (HTS) process to evaluate the efficacy of this compound in combination with a library of investigational or approved drugs.[1][2][8]
Figure 2: High-throughput screening workflow for this compound drug combinations.
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Screening
This protocol is adapted for a 384-well plate format suitable for high-throughput screening.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound and combination drug(s)
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into 384-well plates at a predetermined optimal density (e.g., 1000-5000 cells/well) in a volume of 40 µL.
-
Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Preparation and Addition:
-
Prepare a dose-response matrix of this compound and the test drug. Typically, a 6x6 or 8x8 matrix is used.
-
Using an acoustic liquid handler or automated multichannel pipette, add 10 µL of the drug dilutions to the appropriate wells. Include wells for single-agent controls and vehicle (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 2: Synergy Analysis using the Chou-Talalay Combination Index (CI) Method
The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug interactions.[7][9][10]
Data Analysis:
-
Data Normalization: Normalize the raw luminescence data to the vehicle-treated control wells (representing 100% viability).
-
Dose-Response Curves: Generate dose-response curves for each drug alone and in combination.
-
CI Calculation: Utilize software such as CompuSyn or SynergyFinder to calculate the CI values based on the median-effect equation.[9]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
The software will generate Fa-CI plots (fraction affected vs. CI) and isobolograms to visualize the drug interaction over a range of concentrations.[6][9]
Protocol 3: Immunoblotting for MAPK Pathway Analysis
This protocol allows for the assessment of the molecular effects of drug combinations on the MAPK pathway.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells treated with this compound, the combination drug, or both for a specified time (e.g., 24 hours) in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantitative Data Summary
The following tables summarize preclinical and clinical data for this compound in monotherapy and combination therapy.
Table 1: Preclinical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| CaKi-2 | Renal Cell Carcinoma | 0.006-0.8 | [11] |
| 786-O | Renal Cell Carcinoma | 0.006-0.8 | [11] |
| A-704 | Renal Cell Carcinoma | 0.006-0.8 | [11] |
| ACHN | Renal Cell Carcinoma | 0.006-0.8 | [11] |
| A489 | Renal Cell Carcinoma | 0.006-0.8 | [11] |
| ED013 | Melanoma | 0.04 | [12] |
| HCT116 | Colorectal Cancer | Variable (inhibition at 0-1 µM) | [13] |
| SW480 | Colorectal Cancer | Variable (inhibition at 0-1 µM) | [13] |
| DLD-1 | Colorectal Cancer | Variable (inhibition at 0-1 µM) | [13] |
| HT-29 | Colorectal Cancer | Variable (inhibition at 0-1 µM) | [13] |
| RKO | Colorectal Cancer | Variable (inhibition at 0-1 µM) | [13] |
Table 2: Clinical Efficacy of this compound in Combination with Vemurafenib (coBRIM Study)
| Endpoint | This compound + Vemurafenib | Vemurafenib + Placebo | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 12.6 months | 7.2 months | 0.58 (0.46-0.72) | <0.001 | [5][11] |
| 5-Year PFS Rate | 14% | 10% | - | - | [5] |
| Median Overall Survival (OS) | 22.5 months | 17.4 months | 0.70 (0.55-0.90) | 0.005 | [5][11] |
| 5-Year OS Rate | 31% | 26% | - | - | [5] |
| Objective Response Rate (ORR) | 69.6% | 50% | - | <0.001 | [14] |
| Complete Response (CR) Rate | 21% | 13% | - | - | [5] |
Table 3: Clinical Efficacy of this compound in Combination with Atezolizumab and Vemurafenib (NeoACTIVATE and TRICOTEL Studies)
| Study (Cohort) | Combination | Indication | Objective Response Rate (ORR) | Pathologic Complete Response (pCR) | Reference |
| NeoACTIVATE (Cohort A) | Atezolizumab + this compound + Vemurafenib | High-risk resectable stage III BRAF-mutant melanoma | - | 86.7% | [9][15] |
| NeoACTIVATE (Cohort B) | Atezolizumab + this compound | High-risk resectable stage III BRAF wild-type melanoma | - | 53.3% | [9][15] |
| TRICOTEL | Atezolizumab + this compound + Vemurafenib | BRAF V600-mutant melanoma with CNS metastases | 42% (intracranial) | - | [16] |
Conclusion
The methodologies and protocols outlined in these application notes provide a robust framework for the systematic screening and evaluation of this compound-based drug combinations. By employing high-throughput screening, rigorous synergy analysis, and detailed molecular characterization, researchers can identify novel therapeutic strategies with the potential to enhance treatment efficacy and overcome drug resistance in various cancer types. The provided quantitative data from preclinical and clinical studies underscore the therapeutic potential of targeting the MAPK pathway with this compound in combination with other agents.
References
- 1. High-Throughput Screening for Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. 5-Year Outcomes with this compound plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. targetedonc.com [targetedonc.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. onclive.com [onclive.com]
Application Notes and Protocols for the Long-Term Stability of Cobimetinib in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1] As a crucial tool in cancer research and a component of approved therapies, understanding the long-term stability of this compound in various solvent systems is paramount for ensuring the accuracy and reproducibility of experimental results. These application notes provide a comprehensive overview of this compound's stability in solution, protocols for preparing and storing the compound, and methods for assessing its stability over time.
This compound Stability in Solution
The stability of this compound in solution is dependent on the solvent, storage temperature, and duration. While comprehensive long-term stability data in all possible solvents is not exhaustively published, the following tables summarize the available data from vendor specifications and provide estimations based on the typical behavior of similar small molecule inhibitors.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Recommended Storage Duration | Source/Citation |
| DMSO | up to 100 mg/mL | -80°C | Up to 1 year | [1] |
| DMSO | up to 100 mg/mL | -20°C | Up to 1 month | [1] |
| Ethanol | up to 50 mg/mL | -20°C | Up to 6 months (estimated) | [2] |
Table 2: Estimated Stability of this compound in Working Solutions
| Solvent System | Concentration | Storage Temperature | Estimated Stability | Notes |
| Cell Culture Medium (with ≤0.1% DMSO) | 1 - 10 µM | 37°C | < 24 hours | Fresh dilutions are highly recommended for cell-based assays. |
| Aqueous Buffers (e.g., PBS) | 1 - 10 µM | 4°C | < 48 hours | Prone to precipitation over time. |
| Aqueous Buffers (e.g., PBS) | 1 - 10 µM | Room Temperature | < 8 hours | Use immediately after preparation. |
Note: The stability of this compound in aqueous solutions can be influenced by pH and the presence of other components. It is recommended to prepare fresh aqueous solutions for each experiment. For in vivo studies, it is best practice to prepare the formulation fresh daily.[3]
Signaling Pathway
This compound targets the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. The diagram below illustrates the canonical MAPK/ERK pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare concentrated stock solutions of this compound for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
References
Application Notes and Protocols for Preclinical Administration of Cobimetinib
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of the MEK1/2 inhibitor, cobimetinib, in preclinical animal studies. The following sections detail the mechanism of action, formulation, and protocols for in vivo efficacy, pharmacodynamic, and toxicology studies.
Mechanism of Action of this compound
This compound is a reversible and selective inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation.[1][2] this compound allosterically binds to and inhibits the activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of their downstream effector, ERK. This blockade of the MAPK pathway can lead to the inhibition of tumor cell growth and induction of apoptosis.[1][2]
dot digraph "Cobimetinib_Mechanism_of_Action" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes Growth_Factor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=oval, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factor -> RTK [color="#4285F4"]; RTK -> RAS [color="#4285F4"]; RAS -> RAF [color="#4285F4"]; RAF -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Proliferation [color="#4285F4"]; this compound -> MEK [label=" Inhibition", color="#EA4335", arrowhead=tee, style=dashed, fontcolor="#EA4335"]; } Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the preclinical administration of this compound in animal studies.
Table 1: this compound Dosing and Administration in Murine Models
| Parameter | Value | Reference |
| Animal Model | Nude mice | [3] |
| Administration Route | Oral gavage (PO) | [3] |
| Dosage | 5 mg/kg | [3] |
| Dosing Schedule | Once daily (QD) for 21 days | [3] |
| Vehicle | 0.5% (w/v) methylcellulose / 0.2% Tween 80™ | [3] |
| Administration Volume | 100 µL | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Human | [4] |
| Terminal Half-life (t1/2) | 49 hours (range: 23-80) | Human | [4] |
| Accumulation Ratio (steady state) | ~2-fold | Human | [4] |
Experimental Protocols
This compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration in mice.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v)
-
Tween 80™ (0.2% v/v)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile conical tubes (50 mL)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Prepare the vehicle solution by dissolving 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80™ in sterile water. For example, to prepare 100 mL of vehicle, add 0.5 g of methylcellulose and 0.2 mL of Tween 80™ to 99.3 mL of sterile water.
-
Stir the vehicle solution vigorously using a sterile magnetic stir bar until the methylcellulose is fully dissolved. This may require stirring for several hours.
-
Weigh the calculated amount of this compound powder and add it to the prepared vehicle solution.
-
Stir the mixture continuously until a homogenous suspension is formed.
-
Store the prepared this compound suspension at 4-7 °C. It is recommended to prepare the dosing solutions fresh weekly.[3]
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
dot digraph "Xenograft_Study_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#4285F4"];
// Nodes Cell_Culture [label="Tumor Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Subcutaneous Implantation\nof Tumor Cells into Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Tumor Growth Monitoring\n(until ~250-300 mm³)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization of Mice\ninto Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Daily Oral Gavage with\nthis compound or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Tumor Volume and Body\nWeight Measurement (2x/week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Study Endpoint\n(e.g., Tumor Volume > 2000 mm³\nor Body Weight Loss ≥ 20%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and\nComparison of Tumor Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; } Caption: Workflow for a preclinical xenograft efficacy study.
Materials:
-
Female NCR nude mice (or other appropriate strain)[3]
-
Human tumor cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27G)
-
Calipers
-
Analytical balance
-
Prepared this compound and vehicle solutions
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Once tumors reach a mean volume of 250-300 mm³, randomize the mice into treatment and control groups.[3]
-
-
Treatment Administration:
-
Efficacy Assessment:
-
Study Endpoint:
-
Euthanize mice when the tumor volume exceeds a predetermined size (e.g., 2000 mm³) or if there is a significant loss of body weight (e.g., ≥ 20% of their starting weight).[3]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time to visualize the anti-tumor effect.
-
Perform statistical analysis to compare tumor growth between the this compound-treated and vehicle-treated groups.
-
Pharmacodynamic Analysis of pERK Inhibition
This protocol describes the assessment of target engagement by measuring the levels of phosphorylated ERK (pERK) in tumor tissue.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Anesthesia
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Sample Collection:
-
At specified time points after the final dose of this compound or vehicle, euthanize the mice.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen to preserve protein phosphorylation status.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold protein lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
pERK and Total ERK Analysis:
-
Analyze the levels of pERK and total ERK in the protein lysates using either Western blotting or a quantitative ELISA.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against pERK and total ERK, followed by appropriate secondary antibodies for detection.
-
For ELISA, use a commercially available kit specific for the detection of pERK and total ERK.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance values (for ELISA).
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Compare the normalized pERK levels in the this compound-treated tumors to those in the vehicle-treated tumors to determine the extent of target inhibition.
-
Preclinical Safety and Toxicology Assessment
This protocol outlines general procedures for monitoring the safety and tolerability of this compound in animal models.
Procedure:
-
Daily Clinical Observations:
-
Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, and skin condition.
-
-
Body Weight Monitoring:
-
Measure the body weight of each animal at least twice weekly.[3] Significant weight loss can be an indicator of toxicity.
-
-
Hematology and Clinical Chemistry:
-
At the end of the study, collect blood samples for complete blood counts (CBC) and serum chemistry analysis to assess for any hematological or organ-specific toxicities.
-
-
Histopathology:
-
Collect major organs and tissues at necropsy and fix them in formalin.
-
Process the tissues for histopathological examination to identify any microscopic changes or organ damage. In preclinical studies with this compound, the skin has been identified as a major target organ for toxicity in rats.[1]
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, this compound, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Cobimetinib-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Cobimetinib is a selective, reversible inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2. These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound blocks downstream signaling to ERK, thereby impeding tumor growth and inducing apoptosis, or programmed cell death. This application note provides a detailed protocol for assessing apoptosis induced by this compound in cancer cell lines. The described methods include Annexin V/Propidium Iodide (PI) staining for the detection of apoptotic cells by flow cytometry, a fluorometric assay for measuring caspase-3/7 activity, and Western blotting for the analysis of key apoptotic protein markers.
Mechanism of Action
This compound targets the MEK1 and MEK2 enzymes in the RAS/RAF/MEK/ERK pathway. In cancer cells with activating mutations in BRAF or RAS, this pathway is constitutively active, promoting cell survival and proliferation. This compound's inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2. The subsequent decrease in ERK activity leads to the modulation of downstream targets, including members of the B-cell lymphoma 2 (Bcl-2) family of proteins. This disruption of the balance between pro-apoptotic (e.g., BIM, PUMA) and anti-apoptotic (e.g., Mcl-1, Bcl-xL) proteins results in increased mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately leading to the execution of apoptosis.
Data Presentation
The following tables summarize quantitative data on this compound-induced apoptosis from various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Duration | Assay |
| ED013 | Melanoma | 40 ± 2.63 | 48 hours | PrestoBlue Cell Viability Assay |
| HCT116 | Colorectal Cancer | ~100 | 48 hours | MTT Assay |
| SW480 | Colorectal Cancer | ~200 | 48 hours | MTT Assay |
| DLD-1 | Colorectal Cancer | ~500 | 48 hours | MTT Assay |
| HT-29 | Colorectal Cancer | >1000 | 48 hours | MTT Assay |
| RKO | Colorectal Cancer | >1000 | 48 hours | MTT Assay |
Table 2: Quantification of this compound-Induced Apoptosis
| Cell Line | Cancer Type | This compound Concentration (nM) | Duration | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| ED013 | Melanoma | 40 | 72 hours | ~35% | Not Reported |
| A375 | Melanoma | 175 (with Vemurafenib) | 72 hours | ~40% | Not Reported |
| HCT116 | Colorectal Cancer | 1000 | 48 hours | Increased vs. control | Not Reported |
| IMR-32 | Neuroblastoma | 1000 | 24 hours | Increased vs. control | Not Reported |
| SHEP | Neuroblastoma | 1000 | 24 hours | No significant increase | Not Reported |
| IMR-5 | Neuroblastoma | 1000 | 24 hours | Increased vs. control | Not Reported |
Experimental Protocols
Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvest:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for compensation and to set the gates correctly.
-
Data analysis will distinguish four populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
-
Application Notes and Protocols for Developing Cobimetinib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for generating and characterizing cancer cell lines with acquired resistance to cobimetinib, a selective MEK1/2 inhibitor. Understanding the mechanisms of resistance to targeted therapies like this compound is crucial for the development of more effective treatment strategies and novel therapeutics to overcome drug resistance.
Introduction
This compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, particularly in melanomas harboring BRAF mutations.[1] While this compound, often in combination with BRAF inhibitors like vemurafenib, has shown significant clinical efficacy, the development of acquired resistance is a major challenge.[1][3] The generation of this compound-resistant cell lines in vitro is an essential tool for investigating the molecular mechanisms that drive resistance and for screening new therapeutic agents that can overcome it.
The primary method for developing drug-resistant cell lines involves the continuous exposure of cancer cells to gradually increasing concentrations of the drug over a prolonged period.[4][5] This process mimics the selective pressure that cancer cells face during patient treatment and allows for the emergence of resistant clones.[5] Alternative approaches, such as genome-wide CRISPR-Cas9 screens, can be employed to systematically identify genes that confer resistance.[6][7][8]
This document outlines two primary protocols for developing this compound-resistant cell lines: a dose-escalation method and a brief overview of the CRISPR-Cas9 screening approach.
Signaling Pathways Involved in this compound Action and Resistance
This compound targets the MEK1/2 kinases in the MAPK pathway. Resistance can emerge through various mechanisms, including reactivation of the MAPK pathway or activation of bypass signaling cascades.
Figure 1: Simplified MAPK signaling pathway and the mechanism of action of this compound. Resistance can arise from reactivation of ERK signaling or through activation of bypass pathways like PI3K/AKT.[1]
Protocol 1: Dose-Escalation Method for Generating this compound-Resistant Cell Lines
This is the most common method for generating drug-resistant cell lines.[4][9] It involves gradually increasing the concentration of this compound in the cell culture medium, selecting for cells that can survive and proliferate under this pressure.
Experimental Workflow
Figure 2: Experimental workflow for the dose-escalation method to generate this compound-resistant cell lines.
Materials
-
Parental cancer cell line of interest (e.g., A375 melanoma, BRAF V600E mutant)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (GDC-0973)
-
Dimethyl sulfoxide (DMSO)
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Detailed Protocol
Phase 1: Determination of Initial this compound Concentration
-
Determine the IC50 of the parental cell line:
-
Seed parental cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[10]
-
Prepare a serial dilution of this compound in complete medium. It is recommended to use a broad concentration range to accurately determine the IC50.
-
Treat the cells with the different concentrations of this compound for 72-96 hours.[10][11]
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Select the starting concentration:
-
The initial concentration for developing resistance is typically at or slightly below the IC50 of the parental cell line. Some protocols suggest starting at the IC20 (the concentration that inhibits 20% of cell proliferation).[9]
-
Phase 2: Dose Escalation
-
Initial exposure:
-
Culture the parental cells in the complete medium containing the starting concentration of this compound.
-
Maintain the cells in a standard incubator (37°C, 5% CO2).
-
Replace the medium with fresh, drug-containing medium every 2-3 days.
-
Initially, a significant amount of cell death is expected. Continue to culture the surviving cells.
-
-
Stepwise increase in concentration:
-
Once the cells have adapted and are proliferating steadily at the current drug concentration (typically reaching 70-80% confluency), they can be passaged.
-
At each passage, increase the concentration of this compound by a factor of 1.5 to 2.0.[4] If significant cell death occurs, reduce the fold-increase to 1.1-1.5.[4]
-
This process is repeated for several months. It is crucial to be patient as this is a long-term selection process.[12]
-
It is advisable to cryopreserve cells at each successful concentration step.[9]
-
Phase 3: Verification and Characterization of Resistance
-
Confirmation of resistance:
-
Once a cell line is established that can proliferate in a significantly higher concentration of this compound compared to the parental line, the resistance should be quantified.
-
Determine the IC50 of the newly generated resistant cell line and compare it to the parental cell line.
-
A significant increase in the IC50 value (typically >3-5 fold) confirms the development of resistance.[4] In some cases, resistance can be over 100-fold.[11]
-
-
Characterization of the resistant phenotype:
-
Western Blotting: Analyze the activation status of key signaling proteins in the MAPK and bypass pathways (e.g., p-ERK, p-AKT) in the presence and absence of this compound in both parental and resistant cells.[3]
-
RNA Sequencing/RT-PCR: Investigate changes in gene expression that may contribute to resistance.[3]
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. Some cell lines may maintain resistance even after a "drug holiday."[11]
-
Data Presentation
Table 1: Example of this compound Dose Escalation Schedule
| Step | This compound Concentration (nM) | Duration (Weeks) | Observations |
| 1 | 10 (IC20) | 2-3 | Initial cell death, followed by recovery of a subpopulation. |
| 2 | 20 | 2-3 | Slower initial growth, then stabilization. |
| 3 | 40 | 3-4 | Increased resistance observed. |
| 4 | 80 | 3-4 | Continued selection and proliferation. |
| ... | ... | ... | ... |
| N | 500 | Ongoing | Stable proliferation at high concentration. |
Table 2: Comparison of IC50 Values in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental A375 | 25 | - |
| A375-CobiR | >1000 | >40 |
Protocol 2: CRISPR-Cas9 Screening for Resistance Genes
CRISPR-based screens offer a powerful, unbiased approach to identify genes whose overexpression or knockout confers resistance to this compound.[6][7][8][13]
Workflow Overview
Figure 3: General workflow for a CRISPR-Cas9 screen to identify this compound resistance genes.
Brief Protocol Outline
-
Library Transduction: A pooled library of guide RNAs (gRNAs) targeting all genes in the genome (for knockout) or a library for gene activation (CRISPRa) is introduced into the parental cancer cell line using lentiviral transduction.
-
Drug Selection: The transduced cell population is then treated with a lethal dose of this compound.
-
Identification of Resistance Genes: Cells that have a genetic modification (knockout or activation) that confers resistance will survive. The gRNAs present in these surviving cells are identified and quantified by next-generation sequencing.
-
Data Analysis and Validation: Genes whose gRNAs are enriched in the resistant population are identified as candidate resistance genes. These candidates are then individually validated.
This method can rapidly identify novel resistance mechanisms that may not be discovered through the dose-escalation approach.[6][13]
Summary and Best Practices
-
Patience is Key: The dose-escalation method is a lengthy process that can take several months.
-
Meticulous Cell Culture: Maintain aseptic techniques to prevent contamination.
-
Regular Verification: Periodically check the IC50 of your resistant cell line to ensure the phenotype is stable.
-
Cryopreservation: Freeze down stocks of your resistant cells at various stages as a backup.[9]
-
Mechanism Interrogation: Once a resistant line is established, a thorough investigation into the underlying molecular mechanisms is crucial for translational relevance.
By following these protocols, researchers can successfully develop and characterize this compound-resistant cell lines, providing valuable tools to advance our understanding of drug resistance in cancer.
References
- 1. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR Screens Identify Essential Cell Growth Mediators in BRAF Inhibitor-resistant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genomeweb.com [genomeweb.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. تصاعد الجرعة: طريقة لتطوير مقاومة الأدوية في الخلايا السرطانية [app.jove.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. CRISPR screens identify tumor‐promoting genes conferring melanoma cell plasticity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
identifying and mitigating cobimetinib off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the off-target effects of cobimetinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible and highly selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, which in turn prevents the transcription of genes involved in cell proliferation and survival.[4] It is often used in combination with BRAF inhibitors, like vemurafenib, to treat BRAF V600 mutation-positive melanoma.[5][6]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for MEK1/2, studies have shown that at suprapharmacological (high) concentrations, it can exhibit off-target activity.[7][8] The most well-documented off-target effects are the inhibition of Akt and Protein Kinase C (PKC).[7][8] This is important to consider in experimental design, as it may lead to confounding results if not properly controlled.
Q3: How can I determine if the observed effects in my experiment are due to off-target activity?
A3: Distinguishing between on-target and off-target effects is crucial. A multi-pronged approach is recommended:
-
Dose-response studies: On-target effects should occur at concentrations consistent with the IC50 for MEK1/2 inhibition. Off-target effects typically manifest at significantly higher concentrations.
-
Use of multiple MEK inhibitors: Comparing the effects of this compound with other structurally different MEK inhibitors (e.g., trametinib) can help determine if the observed phenotype is specific to MEK inhibition or an artifact of this compound's chemical structure.[7][8]
-
Rescue experiments: Attempt to rescue the observed phenotype by reactivating the downstream signaling pathway (e.g., by introducing a constitutively active form of ERK).
-
Kinome-wide profiling: Techniques like kinome profiling can provide a broad overview of which kinases are inhibited by this compound at various concentrations.[9]
Q4: What are some common reasons for unexpected results when using this compound?
A4: Unexpected results can arise from several factors:
-
Cell line specific responses: The genetic background of your cell line can significantly influence its response to MEK inhibition. For example, the presence of mutations in genes upstream or downstream of MEK can alter sensitivity.
-
Drug stability and storage: Ensure that the compound is stored correctly and that the working solution is fresh.
-
Off-target effects: As mentioned, at higher concentrations, off-target effects can become prominent.
-
Development of resistance: Prolonged treatment with this compound can lead to the development of resistance mechanisms, such as the activation of bypass signaling pathways.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher than expected IC50 value for cell viability.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Verify the BRAF and KRAS mutation status of your cell line. This compound is most effective in cell lines with BRAF V600E or activating KRAS mutations.[12] Consider using a panel of cell lines with varying genetic backgrounds. |
| Drug degradation | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Confirm the integrity of the compound via analytical methods if possible. |
| Assay conditions | Optimize cell seeding density and incubation time. Ensure the assay endpoint is appropriate for measuring the expected biological effect (e.g., proliferation vs. apoptosis). |
| Compensatory signaling | Investigate the activation of alternative survival pathways (e.g., PI3K/Akt) using phosphoproteomics or Western blotting.[6] |
Issue 2: Discrepancy between inhibition of p-ERK and downstream cellular effects.
| Possible Cause | Troubleshooting Step |
| Transient MEK inhibition | This compound is a reversible inhibitor.[2][3] Assess the duration of p-ERK inhibition over time. Continuous exposure may be necessary to maintain pathway suppression. |
| Signal amplification | The MAPK pathway has feedback loops. Even with significant MEK inhibition, residual downstream signaling might be sufficient for some cellular functions. |
| Off-target effects masking on-target phenotype | Perform a dose-response curve and correlate p-ERK inhibition with the cellular phenotype at multiple concentrations. Use a structurally different MEK inhibitor to confirm the phenotype is MEK-dependent.[7][8] |
Issue 3: Development of drug resistance in long-term cultures.
| Possible Cause | Troubleshooting Step |
| Activation of bypass pathways | Analyze resistant cells for upregulation of receptor tyrosine kinases (RTKs) or activation of parallel signaling pathways like PI3K/Akt.[13][14] |
| Secondary mutations in the MAPK pathway | Sequence key components of the MAPK pathway (e.g., MEK1/2, ERK1/2) in resistant clones to identify potential mutations that prevent this compound binding or confer resistance. |
| Phenotypic changes | Assess for markers of epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to MAPK inhibitors.[11][13] |
Quantitative Data
Table 1: this compound Inhibitory Potency (IC50)
| Target | IC50 (nM) | Cell Line/Assay Condition |
| MEK1 | 4.2 | Cell-free assay[12][15] |
| p-ERK1/2 | 1.8 | COLO205 cells (BRAF V600E)[12] |
| Cell Proliferation | 8 | COLO205 cells (BRAF V600E)[12] |
Note: IC50 values can vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Targets
This protocol provides a general workflow for identifying this compound off-targets using a competitive binding assay.
-
Prepare Kinase Lysate: Lyse cells of interest to obtain a native protein lysate containing a broad range of kinases.
-
Immobilize Kinase Inhibitor Matrix: Use a broad-spectrum kinase inhibitor affinity resin (e.g., Kinobeads) to capture a large portion of the cellular kinome.
-
Competitive Binding: Incubate the lysate with the affinity resin in the presence of increasing concentrations of this compound.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Determine the displacement of each kinase from the affinity resin as a function of this compound concentration. This allows for the determination of the binding affinity of this compound to a wide range of kinases, revealing potential off-targets.[16]
Protocol 2: Western Blot for Assessing On-Target and Off-Target Pathway Modulation
-
Cell Treatment: Treat cells with a range of this compound concentrations for the desired duration. Include appropriate vehicle controls.
-
Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
On-Target: Probe membranes with primary antibodies against total MEK, phospho-MEK, total ERK, and phospho-ERK (Thr202/Tyr204).
-
Potential Off-Target: Probe membranes with primary antibodies against total Akt, phospho-Akt (Ser473), total PKC, and a phospho-PKC substrate antibody.
-
-
Detection: Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye and visualize the bands using a suitable detection system.
-
Analysis: Quantify band intensities and normalize phospho-protein levels to total protein levels to determine the effect of this compound on each signaling pathway.
Visualizations
Caption: this compound's on-target and potential off-target pathways.
Caption: Experimental workflow for identifying this compound off-target effects.
Caption: Decision-making flowchart for mitigating identified off-target effects.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. This compound | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and this compound) [ouci.dntb.gov.ua]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
reasons for cobimetinib IC50 value variability in assays
Welcome to the technical support center for cobimetinib assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in this compound IC50 values during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound IC50 values for the same cancer cell line. What are the potential causes?
A1: Variability in IC50 values for this compound can stem from several factors, broadly categorized into biological, technical, and data analysis-related issues.
-
Biological Factors:
-
Cell Line Integrity and Passage Number: Cell lines can exhibit genetic drift over time and with increasing passage number, leading to changes in their sensitivity to MEK inhibitors. It is crucial to use cell lines from a reliable source and within a consistent, low passage number range for all experiments.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final IC50 value.[1][2] Higher cell densities can lead to increased resistance to chemotherapeutic agents.[2] It is critical to maintain a consistent seeding density across all wells and experiments.
-
Cell Health and Proliferation Rate: Variations in cell health, proliferation rate, or cell cycle distribution can affect how cells respond to this compound.[1] Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Technical Factors:
-
Assay Type: Different cytotoxicity or viability assays (e.g., MTT, MTS, XTT, CellTiter-Glo, Alamar Blue, Acid Phosphatase) measure different cellular endpoints and can yield vastly different IC50 values for the same compound and cell line.[3] For instance, IC50 values can vary by over 400% depending on the assay used.[3]
-
Reagent Quality and Preparation: Ensure all reagents, including cell culture media, serum, and the this compound compound itself, are of high quality and prepared consistently. The solvent used to dissolve this compound (e.g., DMSO) should be used at a consistent final concentration across all wells, including controls.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Shorter incubation times may not be sufficient to observe the full effect of the inhibitor, while longer times might lead to secondary effects. Optimize and standardize the incubation time for your specific cell line and assay.
-
Plate Uniformity: Uneven temperature or gas exchange across the microplate can lead to an "edge effect," where cells in the outer wells behave differently than those in the center. Proper incubation and the use of outer wells for blanks can mitigate this.
-
-
Data Analysis:
-
Curve-Fitting Model: The mathematical model used to fit the dose-response curve can impact the calculated IC50 value. Using a consistent and appropriate non-linear regression model (e.g., four-parameter logistic regression) is essential.
-
Data Normalization: Ensure that data is correctly normalized to positive and negative controls (e.g., cells with no drug and cells treated with a lethal concentration of a toxin or lysed).
-
Q2: Our IC50 values for this compound seem to be consistently higher or lower than what is reported in the literature. Why might this be?
A2: Discrepancies between your IC50 values and published data are common and can be attributed to differences in experimental protocols.
-
Different Cell Line Strains: Even with the same cell line name, different laboratory stocks can have variations in their genetic makeup, leading to different sensitivities.
-
Variations in Assay Conditions: As mentioned in Q1, differences in the specific viability assay used, cell seeding density, and incubation time are major contributors to IC50 variability between labs.[1][3]
-
ATP Concentration in Kinase Assays: For enzymatic assays, the concentration of ATP can significantly affect the IC50 value of ATP-competitive inhibitors.[4] While this compound is an allosteric MEK inhibitor, the overall metabolic state of the cell, including ATP levels, can influence cell viability assays.
Q3: Can the formation of protein complexes affect this compound's IC50?
A3: Yes, the interaction of MEK1/2 with other proteins can influence inhibitor binding and efficacy. For example, the formation of a complex between MEK and the scaffold protein KSR (Kinase Suppressor of Ras) has been shown to alter the IC50 values of some MEK inhibitors.[5] this compound, in particular, displayed a significant difference in IC50 value when MEK1 was in a complex with KSR1.[5] This highlights that the cellular context and the presence of interacting partners can modulate the apparent potency of the drug.
Quantitative Data Summary
The IC50 of this compound can vary significantly depending on the cell line and the experimental conditions. Below is a summary of reported IC50 values from various studies.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| MEK1 (enzymatic) | N/A | 4.2 | Enzymatic Assay | [6] |
| ED013 | Melanoma | 40 ± 2.63 | PrestoBlue cell viability | [7][8] |
| CaKi-2 | Renal Cell Carcinoma | 6 | Proliferation Assay | [9] |
| 786-O | Renal Cell Carcinoma | 800 | Proliferation Assay | [9] |
| A-704 | Renal Cell Carcinoma | 200 | Proliferation Assay | [9] |
| ACHN | Renal Cell Carcinoma | 100 | Proliferation Assay | [9] |
| A489 | Renal Cell Carcinoma | 200 | Proliferation Assay | [9] |
Experimental Protocols
Detailed Methodology for a Standard Cell Viability (MTT) Assay to Determine this compound IC50
This protocol is a representative example. Specific parameters such as cell seeding density and incubation times should be optimized for your cell line of interest.
-
Cell Seeding:
-
Harvest and count cells that are in a logarithmic growth phase.
-
Dilute the cells to the desired seeding density (e.g., 5,000 cells/well) in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10]
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Normalize the data by setting the average absorbance of the "vehicle control" wells to 100% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A troubleshooting workflow for addressing this compound IC50 value variability.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical activity of this compound alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Cobimetinib and pERK Inhibition
Welcome to the technical support center for researchers using the MEK inhibitor, cobimetinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to inconsistent phosphorylated ERK (pERK) inhibition during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent or no inhibition of pERK after treating my cells with this compound?
A1: Several factors can contribute to inconsistent pERK inhibition. One of the most common is the phenomenon of pERK rebound or pathway reactivation .[1][2][3] Acute inhibition of MEK can relieve negative feedback loops, leading to the reactivation of upstream signaling components like receptor tyrosine kinases (RTKs) and RAS, which in turn restores pERK levels.[1][3] This rebound can be observed as early as 16 to 24 hours post-treatment.[1][3] Additionally, cell-line specific sensitivities and the development of acquired resistance through genetic alterations can also play a role.[4][5]
Q2: At what time point should I assess pERK levels after this compound treatment?
A2: To observe maximal pERK inhibition, it is crucial to assess pERK levels at early time points, typically within 1 to 4 hours after this compound addition.[4][6] Analysis at later time points (e.g., 16-24 hours or longer) is more likely to capture the rebound of pERK signaling.[1][3][7]
Q3: What concentration of this compound should I use in my cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line.[4][8] Using concentrations that are too low may result in incomplete MEK inhibition, while excessively high concentrations can lead to off-target effects, potentially confounding your results.[9][10]
Q4: Could other signaling pathways be affecting my results?
A4: Yes, activation of parallel signaling pathways, most notably the PI3K/Akt pathway , can contribute to resistance to MEK inhibitors and may impact the cellular response even with effective pERK inhibition.[5][11] In some contexts, inhibition of the PI3K pathway has been shown to increase the cytotoxic effects of this compound.[12][13]
Q5: Are there known mechanisms of acquired resistance to this compound?
A5: Acquired resistance to this compound, often in combination with a BRAF inhibitor, can arise from various genetic and epigenetic alterations. These include mutations in NRAS or MEK1/2, BRAF amplifications, and the activation of alternative signaling pathways that bypass the need for MEK signaling.[5][11][14][15]
Troubleshooting Guides
Issue 1: No observable decrease in pERK levels by Western Blot.
| Potential Cause | Troubleshooting Step |
| Suboptimal Time Point | Harvest cell lysates at earlier time points (e.g., 1, 2, or 4 hours) post-treatment to avoid pERK rebound.[4][6] |
| Inadequate Drug Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.[8] |
| Poor Antibody Quality | Use a validated, high-affinity antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204). |
| Issues with Lysis Buffer | Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation of pERK during sample preparation.[4] |
| Inefficient Protein Transfer | Optimize your Western blot transfer conditions (voltage, time) to ensure efficient transfer of low molecular weight proteins like ERK.[16][17] |
| Drug Stability | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: High variability in pERK inhibition between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health/Density | Ensure consistent cell seeding density and that cells are in a logarithmic growth phase before treatment. |
| Variable Treatment Incubation Times | Be precise with incubation times across all samples and experiments. |
| Inconsistent Drug Dilutions | Prepare fresh drug dilutions from a validated stock solution for each experiment. |
| Loading Inconsistencies in Western Blot | Normalize pERK signal to total ERK or a housekeeping protein to account for loading differences.[18] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | 0.07 | [4] |
| SHEP | Neuroblastoma | Intermediate | [4] |
| IMR-5 | Neuroblastoma | >10 | [4] |
| HCT116 | Colorectal Cancer | Varies (effective at 0-1 µM) | [8][12] |
| SW480 | Colorectal Cancer | Varies (effective at 0-1 µM) | [8][12] |
| DLD-1 | Colorectal Cancer | Varies (effective at 0-1 µM) | [8][12] |
| HT-29 | Colorectal Cancer | Varies (effective at 0-1 µM) | [8][12] |
| RKO | Colorectal Cancer | Varies (effective at 0-1 µM) | [8][12] |
Experimental Protocols
Western Blot for pERK and Total ERK Detection
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells in a buffer containing phosphatase and protease inhibitors (e.g., RIPA buffer with sodium orthovanadate, sodium fluoride, and a protease inhibitor cocktail).[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[4]
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[4][16]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[4][17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pERK1/2 (e.g., pT202/pY204) overnight at 4°C.[4][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
-
Stripping and Re-probing (Optional): To detect total ERK, the membrane can be stripped using a mild stripping buffer and then re-probed with an antibody for total ERK. Alternatively, run parallel gels.[18]
Flow Cytometry for Intracellular pERK Staining
-
Cell Preparation: After treatment, harvest and wash the cells.
-
Fixation: Fix the cells using a fixation buffer (e.g., Cytofix/Cytoperm).[20]
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., methanol).[20]
-
Staining: Stain the cells with a fluorescently-labeled anti-pERK1/2 (pT202/pY204) antibody.[20][21]
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK.
Caption: A logical workflow for troubleshooting inconsistent pERK inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted inhibition of MEK1 by this compound leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Tips for Western Blotting | Rockland [rockland.com]
- 17. sinobiological.com [sinobiological.com]
- 18. researchgate.net [researchgate.net]
- 19. biocompare.com [biocompare.com]
- 20. researchgate.net [researchgate.net]
- 21. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cobimetinib Efficacy in 3D Spheroid Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of cobimetinib in three-dimensional (3D) spheroid models.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound monotherapy showing reduced efficacy in 3D spheroids compared to 2D monolayer cultures?
A1: This is a common observation. 3D spheroid models more closely mimic the in vivo tumor microenvironment, which can contribute to reduced drug sensitivity. Factors include:
-
Limited Drug Penetration: The dense, multilayered structure of spheroids can hinder the diffusion of this compound to the inner cell layers.
-
Cell-Cell and Cell-Matrix Interactions: These interactions in 3D culture can activate pro-survival signaling pathways that counteract the effects of this compound.[1]
-
Hypoxic Core: Larger spheroids often develop a hypoxic core, which can induce cellular stress responses and drug resistance.
-
Activation of Alternative Signaling Pathways: In response to MEK inhibition by this compound, cancer cells in a 3D environment can activate alternative survival pathways, such as the PI3K/AKT/mTOR pathway.[2][3][4]
Q2: What are the most promising combination strategies to improve this compound efficacy in 3D models?
A2: Combining this compound with inhibitors of parallel or downstream signaling pathways has shown significant synergistic effects. Promising combinations include:
-
BRAF Inhibitors (e.g., Vemurafenib): In BRAF-mutant melanomas, dual inhibition of BRAF and MEK is a clinically approved and effective strategy.[5][6][7]
-
PI3K/AKT/mTOR Pathway Inhibitors: This is a key resistance mechanism, and co-targeting this pathway can overcome resistance to this compound.[2][3][8][9][10]
-
BCL-2 Inhibitors (e.g., Venetoclax): This combination has shown synergy in acute myeloid leukemia (AML) models by concurrently targeting MAPK signaling and apoptosis.[11][12][13]
-
Receptor Tyrosine Kinase (RTK) Inhibitors: If resistance is driven by the upregulation of RTKs like EGFR or MET, combining this compound with a relevant RTK inhibitor may be effective.[14][15]
Q3: How can I determine the optimal drug concentrations for combination studies with this compound in spheroids?
A3: A checkerboard titration (matrix) experiment is the standard method. This involves treating spheroids with a range of concentrations of this compound and the combination drug, both alone and in combination. This allows for the calculation of synergy scores (e.g., Bliss independence or Combination Index) to identify the most effective and synergistic concentration ratios.[16]
Q4: What are the key molecular markers to assess when evaluating this compound efficacy and resistance?
A4: Key markers include:
-
Phospho-ERK (p-ERK): As the direct downstream target of MEK, a decrease in p-ERK levels indicates target engagement by this compound.[17]
-
Phospho-AKT (p-AKT): An increase in p-AKT can indicate the activation of the PI3K/AKT escape pathway.[3]
-
Apoptosis Markers: Cleaved caspase-3 and PARP cleavage are indicators of drug-induced apoptosis.
-
Proliferation Markers: Ki-67 staining can assess the anti-proliferative effect of the treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in spheroid size and viability within the same treatment group. | - Inconsistent initial cell seeding density.- Edge effects in the culture plate.- Uneven drug distribution. | - Ensure a homogenous single-cell suspension before seeding.- Use automated liquid handlers for precise cell seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Gently agitate the plate after adding the drug to ensure even distribution. |
| This compound is effective in the outer layers of the spheroid, but the core remains viable. | - Poor drug penetration.- Hypoxia-induced resistance in the core. | - Increase the incubation time to allow for better drug diffusion.- Use smaller spheroids (200-300 µm in diameter) to minimize the hypoxic core.- Consider combining this compound with a hypoxia-activated prodrug.[18] |
| Spheroids initially respond to this compound but then resume growth (acquired resistance). | - Activation of bypass signaling pathways (e.g., PI3K/AKT).- Upregulation of receptor tyrosine kinases (RTKs).- Emergence of drug-resistant cell populations. | - Analyze treated spheroids for changes in key signaling pathways (Western blot for p-AKT, p-ERK).- Perform RTK arrays to identify upregulated receptors.- Consider a combination therapy targeting the identified resistance mechanism.[4][14] |
| Discrepancy between viability assay results (e.g., ATP-based) and spheroid size measurements. | - The drug may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells).- Viability assays measure metabolic activity, which may not directly correlate with cell number or volume. | - Use a multi-parametric approach. Combine viability assays with imaging-based size measurements and a cytotoxicity assay (e.g., LDH release).- Perform live/dead staining to visualize cell death within the spheroid. |
Data Presentation: Synergistic Combinations with this compound in 3D Spheroid Models
| Combination Agent | Cancer Type | 3D Model | Key Findings | Reference |
| Vemurafenib (BRAF inhibitor) | Melanoma | Dermal Equivalents | Efficiently inhibited proliferation and survival in both BRAF-mutant and wild-type melanoma cells. | [5] |
| Rabusertib (Chk1/2 inhibitor) | Melanoma | Complex Spheroids (Tumor cells, HUVECs, MSCs) | Synergistic cell killing at concentrations below clinical Cmax. | [16] |
| GSK525762 (BET inhibitor) | Melanoma | Complex Spheroids (Tumor cells, HUVECs, MSCs) | Demonstrated synergy with this compound. | [16] |
| Venetoclax (BCL-2 inhibitor) | Acute Myeloid Leukemia (AML) | N/A (In vivo data supports 3D rationale) | The combination demonstrated synergy in AML cell lines, including those resistant to single agents.[11] | [11][12] |
| Pictilisib (PI3K inhibitor) | Solid Tumors | N/A (Clinical trial) | Combination had limited tolerability and efficacy in a clinical setting.[9] | [9] |
| Nirogacestat (Notch inhibitor) | Melanoma | N/A (2D data, relevant for 3D) | Synergistic in BRAFV600E melanoma cells.[19] | [19] |
| 177Lu-rhPSMA-10.1 (Radioligand) | Prostate Cancer | Xenografts (In vivo 3D) | Enhanced therapeutic efficacy compared to single agents.[20] | [20] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol is adapted from methods described for high-throughput screening.[18][21][22]
-
Cell Preparation:
-
Culture cells to ~85% confluency.[23]
-
Trypsinize and resuspend cells in complete growth medium to create a single-cell suspension.
-
Count cells using a hemocytometer or automated cell counter and determine viability (should be >95%).
-
Adjust the cell concentration to the desired density (e.g., 1 x 10^5 cells/mL for 2,000 cells per 20 µL drop).
-
-
Hanging Drop Formation:
-
Use a specialized hanging drop plate (e.g., 384-well) or the lid of a standard tissue culture plate.
-
Dispense 20 µL droplets of the cell suspension onto the plate surface.
-
Carefully invert the plate/lid and place it on a base filled with sterile PBS or water to maintain humidity and prevent evaporation.
-
-
Spheroid Formation:
-
Incubate the plates at 37°C in a humidified CO2 incubator.
-
Spheroids will typically form within 24-72 hours. Monitor formation daily using an inverted microscope.
-
-
Drug Treatment:
-
Once uniform spheroids have formed, add 2-5 µL of the drug solution (at the desired final concentration) to the top of each hanging drop.
-
Incubate for the desired treatment period (e.g., 72-96 hours).
-
Protocol 2: Spheroid Viability Assessment using alamarBlue Assay
This protocol is based on established methods for 3D drug testing.[18][21]
-
Reagent Preparation:
-
Thaw the alamarBlue reagent and warm to 37°C.
-
-
Assay Procedure:
-
At the end of the drug treatment period, add alamarBlue reagent to each hanging drop at a volume equal to 10% of the total drop volume (e.g., 2 µL for a 20 µL drop).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Incubation time may need to be optimized based on cell type and spheroid size.
-
-
Data Acquisition:
-
Transfer the entire volume of each hanging drop to a corresponding well of a flat-bottom 96-well or 384-well plate.
-
Read the fluorescence using a microplate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a media-only control (background).
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways involved in this compound action and resistance.
Experimental Workflow
Caption: General experimental workflow for testing this compound in 3D spheroid models.
References
- 1. A novel three-dimensional heterotypic spheroid model for the assessment of the activity of cancer immunotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. A preclinical report of a this compound-inspired novel anticancer small-molecule scaffold of isoflavones, NSC777213, for targeting PI3K/AKT/mTOR/MEK in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ib study of the MEK inhibitor this compound (GDC-0973) in combination with the PI3K inhibitor pictilisib (GDC-0941) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with this compound in acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with this compound in acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Active notch protects MAPK activated melanoma cell lines from MEK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. blueearththerapeutics.com [blueearththerapeutics.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. | Semantic Scholar [semanticscholar.org]
- 23. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
addressing cobimetinib degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of cobimetinib in long-term experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions to minimize degradation?
A1: Proper preparation and storage of this compound stock solutions are critical for maintaining its integrity. It is highly soluble in DMSO.[1] For optimal stability, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes, and store it at -80°C for up to a year or -20°C for up to six months.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q2: What is the known stability of this compound in aqueous solutions and cell culture media?
A2: While specific data on the long-term stability of this compound in cell culture media is limited in publicly available literature, information from supplier datasheets and general knowledge of small molecule stability can guide best practices. For in vivo studies, formulations often involve co-solvents like PEG300 and Tween 80, and it is recommended to use these solutions immediately.[1] In cell culture, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced artifacts. Given that this compound is metabolized in vivo via CYP3A oxidation and UGT2B7 glucuronidation[3], it is plausible that components in serum or cellular metabolism could contribute to its degradation over time in culture.
Q3: What are the potential degradation pathways for this compound?
A3: this compound is primarily metabolized through oxidation and glucuronidation.[3] Although no major circulating metabolites have been identified in vivo, in an in vitro setting, long-term exposure to culture conditions (37°C, aqueous environment, light, and oxygen) could lead to hydrolysis or oxidation. Forced degradation studies on other kinase inhibitors have shown that common degradation pathways include hydrolysis at amide bonds and oxidation of electron-rich moieties under stress conditions such as extreme pH, high temperature, and exposure to oxidative agents or light.
Q4: How can I detect and quantify this compound degradation in my experiments?
A4: To monitor the concentration of this compound in your cell culture medium over time, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a sensitive and selective method.[4][5][6] You can collect aliquots of your culture medium at different time points during your experiment and analyze them to determine the concentration of the parent compound. A decrease in the concentration of this compound over time would indicate degradation or cellular uptake.
Q5: Could degradation products of this compound interfere with my experimental results?
A5: Yes, degradation products could potentially interfere with your experimental results. They might have reduced or no biological activity, leading to an underestimation of the effects of this compound. Alternatively, they could have off-target effects or even cytotoxic properties that could confound your data. Therefore, minimizing degradation is crucial for obtaining accurate and reproducible results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect of this compound in long-term experiments. | This compound degradation in the cell culture medium. | 1. Replenish the medium with freshly prepared this compound every 24-48 hours. This is the most effective way to maintain a consistent concentration of the active compound.2. Minimize exposure of media containing this compound to light. Use amber-colored tubes and cover the cell culture plates with foil.3. Prepare fresh working solutions for each experiment. Avoid using old or repeatedly frozen-thawed stock solutions. |
| Cell-line specific metabolism of this compound. | 1. Quantify this compound concentration in the culture supernatant over time using UPLC-MS/MS. This will help determine the rate of its disappearance.2. If rapid metabolism is confirmed, increase the frequency of media changes with fresh compound. | |
| High variability between replicate experiments. | Inconsistent preparation of this compound working solutions or degradation of stock solution. | 1. Ensure accurate and consistent dilution of the stock solution. Use calibrated pipettes.2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. 3. Periodically check the concentration of the stock solution by a validated analytical method. |
| Unexpected cytotoxicity or off-target effects. | Formation of toxic degradation products. | 1. Perform forced degradation studies (e.g., acid, base, oxidative, photolytic, and thermal stress) on this compound. Analyze the stressed samples by LC-MS to identify potential degradation products.2. If significant degradation is observed under normal culture conditions, consider using a more stable analog if available or adjust the experimental design to minimize exposure time. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM. Ensure the powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution.[7]
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion. Use the working solution immediately.
Protocol 2: Quantification of this compound in Cell Culture Media by UPLC-MS/MS
This protocol is adapted from methods used for plasma samples and should be optimized for your specific cell culture medium.[4][5][6]
-
Sample Collection: At specified time points, collect 100 µL of cell culture medium from your experimental wells.
-
Protein Precipitation: Add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar but isotopically labeled compound) to the medium sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
UPLC-MS/MS Analysis:
-
Column: Use a suitable C18 column (e.g., Waters CORTECS UPLC C18, 2.1 x 50 mm, 1.6 µm).[4][5]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard.
-
-
Quantification: Create a standard curve by spiking known concentrations of this compound into fresh cell culture medium and processing these standards alongside the experimental samples.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.
Caption: Workflow for mitigating and assessing this compound degradation.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating unintentional effects of pharmaceutical human serum albumin preparations in therapeutic cell culture - Akron Biotech [akronbiotech.com]
- 4. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical ‘Quality-by-Design’ paradigm in development of a RP-HPLC method for the estimation of cilnidipine in nanoformulations: Forced degradation studies and mathematical modelling of in-vitro release studies | Semantic Scholar [semanticscholar.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cobimetinib Treatment in the Lab: A Technical Guide to Minimizing Impact on Non-Cancerous Cells
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the MEK inhibitor cobimetinib, achieving targeted effects on cancer cells while preserving the health of non-cancerous cells in experimental models is a significant challenge. This technical guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize the off-target impact of this compound in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect non-cancerous cells?
This compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][2] This pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting MEK, this compound blocks downstream signaling to ERK, thereby inhibiting cancer cell growth.
However, the MAPK/ERK pathway also plays essential roles in the normal physiological functions of various non-cancerous cell types. Therefore, inhibition of this pathway by this compound can lead to off-target effects. For instance, studies have shown that this compound can induce a type I interferon response in normal human keratinocytes.[3][4][5][6] At high, suprapharmacological concentrations, this compound has also been observed to have off-target inhibitory effects on other kinases like Akt and PKC in platelets.
Q2: I am observing toxicity in my non-cancerous cell lines at concentrations effective against my cancer cells. What can I do?
This is a common challenge. The first step is to determine the therapeutic window between your cancer and non-cancerous cell lines. This can be achieved by generating dose-response curves and comparing the half-maximal inhibitory concentrations (IC50). If the therapeutic window is narrow, consider the following:
-
Optimize drug exposure time: Shorter incubation times may be sufficient to induce apoptosis in cancer cells while minimizing toxicity in non-cancerous cells.
-
Use a co-culture system: Growing your cancer and non-cancerous cells together can sometimes provide a more physiologically relevant environment where the non-cancerous cells are less sensitive to the drug.
-
Intermittent dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., 24 hours on, 48 hours off) might reduce the cumulative toxicity on non-cancerous cells.
Q3: How can I model the interaction between cancer and non-cancerous cells in my experiments with this compound?
Co-culture systems are an excellent way to study the effects of this compound in a more complex, tissue-like environment. There are two main types of co-culture setups:
-
Direct co-culture: Cancer cells and non-cancerous cells (e.g., fibroblasts, endothelial cells) are grown in direct contact.
-
Indirect co-culture: The two cell types are separated by a permeable membrane (e.g., Transwell inserts), allowing for communication via secreted factors.
These models can help you assess how the tumor microenvironment influences the response to this compound and whether non-cancerous cells are protected or sensitized in the presence of cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity in non-cancerous cells | This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 for your specific non-cancerous cell line and use the lowest effective concentration for your cancer cells. |
| Continuous drug exposure is causing cumulative toxicity. | Try intermittent dosing schedules (e.g., treat for 24h, then replace with fresh media for 48h). | |
| The non-cancerous cell line is particularly sensitive to MEK inhibition. | Consider using a different non-cancerous cell line that may be more robust, or explore co-culture models where stromal support may increase resistance. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment, as cell density can influence drug sensitivity. |
| Drug degradation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Passage number of cell lines. | Use cell lines within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Unexpected phenotypic changes in non-cancerous cells | Off-target effects of this compound. | At high concentrations, this compound can inhibit other kinases. Use the lowest effective concentration possible. Consider using another MEK inhibitor with a different off-target profile for comparison. |
| Activation of alternative signaling pathways. | Non-cancerous cells may adapt to MEK inhibition by activating other survival pathways. Analyze key signaling nodes (e.g., PI3K/Akt pathway) by Western blot to investigate this. |
Quantitative Data Summary
Establishing a therapeutic window is critical for designing experiments that maximize the effect on cancer cells while minimizing the impact on non-cancerous cells. The following table summarizes available IC50 values for this compound in various cell lines. Note the significant difference in sensitivity between cancer and non-cancerous cell lines.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Cancer Cell Lines | |||
| COLO205 | Human Colorectal Adenocarcinoma | 8 | [1] |
| ED013 | Human Melanoma | 40 | |
| Non-Cancerous Cell Lines | |||
| Normal Hepatocytes | Human Liver Cells | Spared at active concentrations for HCC cells | [7] |
| Human Dermal Fibroblasts | Human Skin Fibroblasts | Proliferation inhibited by vemurafenib/cobimetinib combination (specific IC50 not provided) | [8][9] |
Data for non-cancerous cell lines is limited and further empirical determination of IC50 values for your specific cell lines is highly recommended.
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of this compound on both cancerous and non-cancerous cell lines.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11][12][13][14]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10][14]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the IC50 value.
Western Blot for Interferon Response in Keratinocytes
This protocol can be used to assess the off-target effect of this compound on the interferon signaling pathway in non-cancerous keratinocytes.
Materials:
-
6-well plates
-
Human keratinocyte cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT1, anti-STAT1, anti-IRF1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed human keratinocytes in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT1, STAT1, IRF1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.
Caption: Workflow for assessing this compound's impact on cell lines.
Caption: A simplified representation of a co-culture experimental setup.
References
- 1. selleckchem.com [selleckchem.com]
- 2. karger.com [karger.com]
- 3. Facilitation of Tumor Stroma-Targeted Therapy: Model Difficulty and Co-Culture Organoid Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The MEK Inhibitors Trametinib and this compound Induce a Type I Interferon Response in Human Keratinocytes | Semantic Scholar [semanticscholar.org]
- 5. The MEK Inhibitors Trametinib and this compound Induce a Type I Interferon Response in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fibroblasts Influence Metastatic Melanoma Cell Sensitivity to Combined BRAF and MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validation & Comparative
A Head-to-Head Preclinical Comparison of Cobimetinib and Trametinib Efficacy
In the landscape of targeted cancer therapy, MEK inhibitors have emerged as a cornerstone for treating tumors driven by the MAPK signaling pathway, particularly those with BRAF and KRAS mutations. Among the approved MEK inhibitors, cobimetinib and trametinib are two prominent players. This guide provides a detailed preclinical comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Overview of this compound and Trametinib
Both this compound and trametinib are potent, selective, allosteric inhibitors of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling cascade.[1][2] By binding to a pocket adjacent to the ATP-binding site, they prevent MEK from phosphorylating its only known substrate, ERK.[2] This inhibition ultimately leads to decreased cell proliferation and tumor growth in cancers dependent on this pathway.[3] While both drugs share a common mechanism of action, preclinical studies reveal nuances in their potency and efficacy across different cancer models.
In Vitro Efficacy: A Comparative Analysis
Head-to-head comparisons of this compound and trametinib in vitro have demonstrated their potent anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight their effectiveness in the nanomolar range.
One study directly compared the biochemical and cellular potency of trametinib and this compound. Trametinib was found to inhibit MEK1 and MEK2 with similar potency, while this compound demonstrated significantly greater potency for MEK1 over MEK2. In a panel of melanoma cell lines, trametinib, in combination with various BRAF inhibitors, generally exhibited slightly higher efficacy in inducing apoptosis compared to this compound combinations.[4]
| Inhibitor | Target | Biochemical IC50 (nM) | Cell Line | Mutation Status | Cell Viability IC50 (nM) |
| Trametinib | MEK1 | 0.7 | Malme3M | BRAF V600E | Not explicitly provided for single agent in this study |
| MEK2 | 0.9 | WM3734 | BRAF V600E | Not explicitly provided for single agent in this study | |
| This compound | MEK1 | 0.9 | WM1366 | NRAS Q61L | Not explicitly provided for single agent in this study |
| MEK2 | 199 | A375 | BRAF V600E | ~23 (Siremadlin and Trametinib combination study)[5] | |
| ED013 | BRAF V600E | 40 ± 2.63[6] |
Note: The provided IC50 values are from different studies and experimental conditions, which can influence the absolute values. The most direct comparison comes from the study by Zimmer et al. (2022) for the biochemical IC50s.[4]
In Vivo Efficacy: Preclinical Xenograft Models
In vivo studies using patient-derived xenograft (PDOX) models have provided valuable insights into the comparative efficacy of this compound and trametinib in a more complex biological system.
A key head-to-head study in a gemcitabine-resistant pancreatic cancer PDOX model demonstrated that both this compound and trametinib were able to induce tumor regression and were significantly more effective than standard chemotherapy. Notably, in this specific model, there was no statistically significant difference in the anti-tumor efficacy between this compound and trametinib.
| Cancer Model | Treatment | Outcome |
| Pancreatic Cancer PDOX (Gemcitabine-Resistant) | This compound | Tumor Regression |
| Trametinib | Tumor Regression (No significant difference compared to this compound) |
Other preclinical studies have demonstrated the in vivo efficacy of each agent individually or in combination with other targeted therapies in various xenograft models, including melanoma, colorectal cancer, and non-small cell lung cancer.[2][3][7]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for preclinical evaluation of MEK inhibitors.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the points of inhibition by this compound and trametinib.
Caption: A generalized workflow for the preclinical evaluation of MEK inhibitors like this compound and trametinib.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is a representative method for determining the effect of MEK inhibitors on cancer cell viability.
1. Cell Seeding:
-
Harvest and count cancer cells (e.g., melanoma or colorectal cancer cell lines).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
2. Drug Treatment:
-
Prepare serial dilutions of this compound and trametinib in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors or vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period, typically 72 hours.[5]
3. MTS Reagent Addition and Incubation:
-
After the incubation period, add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.[1]
-
Incubate the plate for 1-4 hours at 37°C.[1]
4. Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[1]
5. Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the in vivo efficacy of MEK inhibitors.
1. Animal Models:
-
Use immunodeficient mice (e.g., nude or NOD/SCID mice).
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee.
2. Tumor Implantation:
-
For a patient-derived xenograft (PDX) model, surgically implant a small fragment of a patient's tumor subcutaneously or orthotopically into the mice.[8]
-
For a cell line-derived xenograft (CDX) model, inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) subcutaneously into the flank of the mice.
3. Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, this compound, trametinib).
4. Drug Administration:
-
Prepare the drug formulations for oral gavage or intraperitoneal injection. For example, trametinib can be formulated in 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water.[9]
-
Administer the drugs to the mice at the predetermined doses and schedule (e.g., once daily).
5. Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
6. Efficacy Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Compare the tumor growth inhibition between the different treatment groups to evaluate the anti-tumor efficacy.
Western Blot for MAPK Pathway Analysis
This protocol describes the detection of phosphorylated ERK (pERK) and total ERK to confirm the on-target activity of MEK inhibitors.
1. Cell Lysis:
-
Treat cancer cells with this compound, trametinib, or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[10][11]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
6. Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the pERK signal to the total ERK signal to determine the extent of ERK phosphorylation inhibition.
Conclusion
Both this compound and trametinib are highly effective MEK inhibitors with proven preclinical anti-tumor activity. While they share a common mechanism of action, subtle differences in their biochemical potency and efficacy in specific preclinical models exist. Trametinib shows comparable potency against MEK1 and MEK2, whereas this compound is more selective for MEK1. In a direct in vivo comparison in a pancreatic cancer model, both drugs demonstrated similar and significant efficacy. The choice between these inhibitors for further preclinical or clinical investigation may depend on the specific cancer type, its underlying genetic mutations, and the desired combination therapy strategy. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these and other MEK inhibitors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, this compound, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. d-nb.info [d-nb.info]
- 8. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the MEK inhibitor trametinib on intestinal polyp formation in ApcΔ716 mice involves stromal COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
A Researcher's Guide to Validating Cobimetinib Target Engagement in Live Cells
For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a living cell is a critical step in the development of new therapies. This guide provides a comparative overview of key methods for validating the target engagement of cobimetinib, a potent and selective inhibitor of MEK1 and MEK2, crucial kinases in the MAPK/ERK signaling pathway.
This compound's efficacy is dependent on its ability to bind to MEK1/2 and inhibit their function, thereby blocking downstream signaling that drives cellular proliferation.[1][2] Validating this engagement in a cellular context is paramount. This guide will compare the most common methods: indirect target engagement assessment via Western blotting for phosphorylated ERK (p-ERK), and direct target engagement assays such as the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA). We will also provide a comparative look at other MEK inhibitors to contextualize this compound's performance.
The MAPK/ERK Signaling Pathway and this compound's Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] In many cancers, mutations in genes like BRAF and RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell division.[1][2] this compound is a reversible inhibitor of MEK1 and MEK2, the kinases directly upstream of ERK.[1] By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, thereby inhibiting the downstream signaling cascade.[4][5][6]
Comparison of Target Engagement Methodologies
Validating the interaction of this compound with MEK1/2 in live cells can be achieved through various methods, each with its own advantages and limitations. The choice of method often depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Measures | Advantages | Disadvantages |
| Western Blot (p-ERK) | Indirectly assesses MEK1/2 inhibition by measuring the phosphorylation status of its direct downstream substrate, ERK1/2. | Downstream pathway modulation, IC50 for pathway inhibition. | Widely accessible, relatively inexpensive, provides functional readout of pathway inhibition. | Indirect measure of target engagement, can be influenced by other signaling pathways, lower throughput. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells. Competitive displacement by a compound allows for quantification of target engagement. | Direct target binding, intracellular affinity (IC50), residence time. | Direct measurement in live cells, quantitative, high-throughput compatible, can assess compound permeability. | Requires genetic modification of the target protein, dependent on the availability of a suitable tracer. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified. | Direct target binding, thermal stabilization (Tagg shift), can be used to determine apparent intracellular affinity. | Label-free (no modification of compound or target), applicable to endogenous proteins, confirms intracellular binding. | Can be lower throughput, optimization of heating conditions is required, detection often relies on Western blotting. |
Quantitative Comparison of MEK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used MEK inhibitors, as determined by various in vitro and cell-based assays. It is important to note that IC50 values can vary depending on the cell line and specific assay conditions.
| MEK Inhibitor | Biochemical IC50 (MEK1) | Cell-Based p-ERK Inhibition IC50 | Cell Proliferation IC50 | Reference(s) |
| This compound | 4.2 nM | ~10 nM (A375 cells) | 9 nM (A375 cells) | [7] |
| Trametinib | 0.92 nM (MEK1), 1.8 nM (MEK2) | ~0.5 nM (Colo205 cells) | 0.48 nM (HT-29 cells) | [8] |
| Selumetinib | 14 nM | 11 nM (HCT116 cells) | 2.2 µM (HCT116 cells) | [9] |
| Binimetinib | 12 nM | 12 nM (A375 cells) | 28 nM (A375 cells) | [4] |
Experimental Protocols
Western Blotting for Phospho-ERK (p-ERK)
This protocol describes the indirect measurement of this compound's target engagement by assessing the phosphorylation of ERK1/2.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and Rabbit anti-p44/42 MAPK (Erk1/2)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK. Plot the results to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This protocol outlines the direct measurement of this compound binding to MEK1 in live cells.
Materials:
-
MEK1-NanoLuc® fusion vector
-
Transfection reagent
-
HEK293 cells (or other suitable cell line)
-
White, opaque 96-well plates
-
This compound
-
NanoBRET™ MEK1 Tracer
-
Nano-Glo® Live Cell Assay System
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection: Transfect HEK293 cells with the MEK1-NanoLuc® fusion vector according to the manufacturer's protocol.
-
Cell Plating: 24 hours post-transfection, plate the cells in a white, opaque 96-well plate.
-
Compound and Tracer Addition: Add serial dilutions of this compound to the wells, followed by the addition of the NanoBRET™ MEK1 Tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (e.g., 2 hours).
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells.
-
BRET Measurement: Measure the luminescence signal at both the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., >600 nm) using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol describes the label-free measurement of this compound engagement with endogenous MEK1/2.
Materials:
-
This compound
-
Cell culture reagents
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Ultracentrifuge
-
Western blotting reagents (as described above, with primary antibody against MEK1/2)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Cell Harvesting and Resuspension: Harvest the cells and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation.
-
Sample Preparation: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble MEK1/2 in each sample by Western blotting.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble MEK1/2 as a function of temperature for both vehicle- and this compound-treated samples to observe a thermal shift.
-
Isothermal Dose-Response Curve (ITDRC): At a fixed temperature that shows a significant difference in the melt curves, treat cells with a range of this compound concentrations. Plot the amount of soluble MEK1/2 against the drug concentration to determine the apparent intracellular affinity.
-
Conclusion
Validating the target engagement of this compound in live cells is a crucial step in understanding its mechanism of action and preclinical development. This guide has provided a comparative overview of three key methodologies: Western blotting for p-ERK, NanoBRET™ Target Engagement Assays, and Cellular Thermal Shift Assays. While Western blotting offers an accessible, indirect measure of pathway inhibition, NanoBRET and CETSA provide more direct and quantitative evidence of target binding within the complex cellular environment. The choice of assay will depend on the specific experimental goals, available resources, and desired throughput. By carefully selecting and executing these methods, researchers can confidently validate the on-target activity of this compound and other MEK inhibitors, paving the way for further therapeutic development.
References
- 1. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Fumarate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Synergistic Power of Cobimetinib: A Comparative Guide to Novel Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cobimetinib's synergistic effects with novel targeted therapies, supported by experimental data. This compound, a selective MEK1/2 inhibitor, has shown significant promise in enhancing the efficacy of various anti-cancer agents, moving beyond its established combination with BRAF inhibitors in melanoma.
This document delves into the preclinical and clinical findings of this compound in combination with other targeted therapies and immunotherapies, offering insights into their mechanisms of action, synergistic potential, and relevant experimental frameworks.
This compound in Combination with Pan-RAF Inhibition: The Case of Belvarafenib
The combination of this compound with belvarafenib, a novel pan-RAF kinase inhibitor, has demonstrated significant synergistic activity in preclinical models of acute myeloid leukemia (AML) with RAS pathway mutations. This combination aims to achieve a more potent and durable suppression of the MAPK pathway than single-agent therapies.
Quantitative Data Summary: Preclinical Efficacy in AML
| Parameter | Belvarafenib (single agent) | This compound (single agent) | Belvarafenib + this compound | Citation |
| IC50 Range (AML cell lines) | 48 nM - 310 nM | 20 nM (OCI-AML3) | Highly synergistic | [1] |
| Effect on pERK (OCI-AML3) | No effect | Potent suppression | - | [1] |
| Effect on pS6 (OCI-AML3) | Not reduced | Not reduced | Dramatically reduced | [1] |
| Median Survival (in vivo AML model) | 22 days | 13 days | 32 days | [1] |
Signaling Pathway: Dual MAPK Pathway Blockade
The synergy between belvarafenib and this compound stems from a comprehensive blockade of the MAPK signaling pathway. Belvarafenib inhibits both BRAF and CRAF, preventing the paradoxical reactivation of the pathway that can occur with BRAF-selective inhibitors. The addition of this compound further downstream ensures a more complete shutdown of signaling to ERK.
This compound and Immunotherapy: A Synergistic Alliance with Atezolizumab
Preclinical evidence suggests that MEK inhibition can enhance anti-tumor immunity by promoting the accumulation and survival of tumor-specific T cells.[2] This has led to clinical investigations of this compound in combination with the PD-L1 inhibitor atezolizumab across various solid tumors.
Quantitative Data Summary: Clinical Trial Results
| Indication | Objective Response Rate (ORR) | Citation |
| Metastatic Colorectal Cancer (mCRC) | 8% | [2] |
| Melanoma | 41% | [2] |
| Non-Small-Cell Lung Cancer (NSCLC) | 18% | [2] |
| BRAF-mutant Melanoma (triplet with vemurafenib) | 83% | [3] |
Signaling Pathway: MEK Inhibition and Immune Modulation
The synergy between this compound and atezolizumab is thought to be multifactorial. This compound's inhibition of the MAPK pathway can increase the expression of MHC class I on tumor cells, making them more visible to the immune system. It may also modulate the tumor microenvironment to be more favorable for T-cell infiltration and activity. Atezolizumab then blocks the PD-L1/PD-1 inhibitory checkpoint, unleashing the anti-tumor T-cell response.
This compound with Chemotherapy and Other Targeted Therapies in Renal Cell Carcinoma (RCC)
Preclinical studies have explored the efficacy of this compound in combination with standard-of-care therapies for renal cell carcinoma, including the chemotherapeutic agent 5-fluorouracil (5-FU) and the targeted therapies sorafenib and sunitinib.
Quantitative Data Summary: Preclinical Efficacy in RCC
| Combination | Effect | Mechanism | Citation |
| This compound + 5-Fluorouracil | Synergistic | Enhanced efficacy via MAPK pathway inhibition | [4] |
| This compound + Sorafenib | Synergistic | Enhanced efficacy via MAPK pathway inhibition | [4] |
| This compound + Sunitinib | Synergistic | Enhanced efficacy via MAPK pathway inhibition | [4] |
In this study, synergy was determined by combination index analysis.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of findings. Below are outlines of key methodologies used in the cited studies.
Proliferation and Apoptosis Assays
These assays are fundamental to assessing the cytotoxic and cytostatic effects of drug combinations on cancer cells.
Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose range of single agents and their combinations for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Measure luminescence using a plate reader and normalize the data to untreated controls to determine the percentage of cell viability.
Apoptosis Assay (e.g., Annexin V-FITC/PI Staining):
-
Cell Treatment: Treat cells with the drugs as described for the proliferation assay.
-
Cell Harvesting and Staining: Harvest the cells and wash them with PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Combination Index (CI) Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted approach to quantitatively determine the nature of drug interactions (synergism, additivity, or antagonism).[5][6][7]
Experimental Workflow for CI Analysis:
References
- 1. ashpublications.org [ashpublications.org]
- 2. Phase Ib study of atezolizumab combined with this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Preclinical activity of this compound alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Preclinical Head-to-Head Comparison of Cobimetinib and Binimetinib in BRAF Wild-Type Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent MEK inhibitors, cobimetinib and binimetinib, in cancer models that do not harbor BRAF mutations (BRAF wild-type). This analysis is critical for understanding their potential therapeutic applications in tumors driven by other oncogenes, such as RAS mutations, where the MAPK pathway remains a key therapeutic target.
The mitogen-activated protein kinase (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers. While BRAF inhibitors have revolutionized the treatment of BRAF-mutant melanoma, MEK inhibitors have emerged as a crucial therapeutic strategy for tumors with wild-type BRAF that are dependent on MAPK signaling, frequently due to activating mutations in RAS (KRAS or NRAS).
This guide synthesizes available preclinical data to compare the performance of this compound and binimetinib, focusing on their activity as single agents in BRAF wild-type settings.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and binimetinib in various BRAF wild-type cancer cell lines. A lower IC50 value indicates greater potency.
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Binimetinib IC50 (nM) | Reference |
| WM1366 | Melanoma | NRAS Q61R | Not explicitly stated | 12 (for MEK1/MEK2) | [1] |
| HT29 | Colorectal Cancer | BRAF V600E (for context) | - | 30 - 250 | [2] |
| Malme-3M | Melanoma | NRAS Q61K | - | 30 - 250 | [2] |
| SKMEL2 | Melanoma | NRAS Q61R | - | 30 - 250 | [2] |
| A375 | Melanoma | BRAF V600E (for context) | - | 30 - 250 | [2] |
| ED013 | Melanoma | BRAF V600E (for context) | 40 ± 2.63 | - | [3] |
| HCT116 | Colorectal Cancer | KRAS G13D | Inhibited cell viability | - | [4][5] |
| SW480 | Colorectal Cancer | KRAS G12V | Inhibited cell viability | - | [4][5] |
| DLD-1 | Colorectal Cancer | KRAS G13D | Inhibited cell viability | - | [4][5] |
| RKO | Colorectal Cancer | BRAF wild-type, KRAS wild-type | Inhibited cell viability | - | [4][5] |
Note: Direct head-to-head IC50 values in a broad panel of BRAF wild-type cell lines are limited in the public domain. The data presented is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions. The Schulz et al. study provides a direct biochemical IC50 for binimetinib against MEK1/MEK2 enzymes.[1] Other studies report cellular IC50 ranges for binimetinib across various cell lines, some of which are BRAF mutant but included for context on potency.[2] For this compound, specific IC50 values in BRAF wild-type lines were less frequently reported in the reviewed literature; however, its activity in inhibiting cell viability in KRAS-mutant colorectal cancer cell lines is documented.[4][5]
Signaling Pathway and Experimental Workflow
The diagrams below, generated using the DOT language, illustrate the targeted signaling pathway and a general workflow for assessing the in vitro efficacy of these MEK inhibitors.
Caption: MAPK signaling pathway in BRAF wild-type, RAS-mutant cancer, and the point of intervention for this compound and binimetinib.
Caption: A generalized workflow for the in vitro comparison of MEK inhibitors in cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols based on the cited literature for key experiments.
Cell Viability and IC50 Determination
-
Cell Culture: Cancer cell lines (e.g., WM1366, HCT116, SW480) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3][5]
-
Drug Preparation: this compound and binimetinib are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the MEK inhibitors or DMSO as a vehicle control.
-
Viability Assessment: After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.[4][5]
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control cells. The IC50 values are then calculated by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Pathway Inhibition
-
Cell Lysis: After treatment with the MEK inhibitors for a specified time, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software to assess the degree of ERK phosphorylation inhibition.
Discussion and Conclusion
The study by Schulz et al. provides a valuable direct comparison in an NRAS-mutant melanoma context, suggesting binimetinib has a biochemical IC50 of 12 nM for MEK1/MEK2.[1] Other studies demonstrate the efficacy of binimetinib in NRAS-mutant melanoma cell lines with IC50 values in the range of 30-250 nM.[2] this compound has also shown activity, particularly in KRAS-mutant colorectal cancer cell lines, where it effectively inhibits cell viability.[4][5]
Ultimately, the choice between this compound and binimetinib for further preclinical or clinical investigation in a specific BRAF wild-type cancer context may depend on the specific genetic background of the tumor, the desired pharmacokinetic properties, and the tolerability of the inhibitor in combination with other agents. This guide provides a foundational summary of the existing preclinical data to inform such decisions. Further head-to-head studies in a broader range of BRAF wild-type models are warranted to provide a more complete comparative assessment.
References
- 1. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Cobimetinib Monotherapy and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanisms underlying resistance to cobimetinib monotherapy in melanoma and compares its performance with alternative therapeutic strategies. Experimental data is presented to support the findings, offering valuable insights for researchers in oncology and drug development.
Mechanisms of Resistance to this compound Monotherapy
Resistance to this compound, a MEK1/2 inhibitor, is a significant clinical challenge. The primary mechanisms can be broadly categorized into two areas: reactivation of the MAPK pathway and activation of alternative bypass signaling pathways.
1. Reactivation of the Mitogen-Activated Protein Kinase (MAPK) Pathway:
This compound targets the MAPK pathway, a critical signaling cascade for cell growth and survival. However, cancer cells can develop resistance by reactivating this pathway through various means:
-
Mutations in Upstream and Downstream Effectors: Mutations in genes such as NRAS and MEK1 can lead to constitutive activation of the pathway, rendering this compound ineffective.[1][2]
-
BRAF Amplification and Splice Variants: Increased copies of the BRAF gene or the expression of alternative splice variants can lead to elevated BRAF protein levels, overwhelming the inhibitory effects of this compound downstream at the MEK level.[1][2]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as EGFR, PDGFRβ, and MET can lead to renewed signaling through the MAPK pathway.[3]
2. Activation of Bypass Signaling Pathways:
Cancer cells can also develop resistance by activating alternative signaling pathways that promote survival and proliferation, effectively bypassing the MEK inhibition:
-
PI3K/AKT/mTOR Pathway Activation: This is a crucial survival pathway that can be activated through various mechanisms, including loss of the tumor suppressor PTEN or activating mutations in PIK3CA or AKT.[2][4][5] Activation of this pathway can promote cell survival even when the MAPK pathway is inhibited.
-
Other Kinase and Signaling Pathways: Studies have shown elevated activation of other signaling pathways, such as p38 and JNK, in resistant cells, contributing to the resistant phenotype.[3]
Comparative Efficacy of this compound and Alternative Therapies
The development of resistance to this compound monotherapy necessitates the exploration of alternative and combination therapeutic strategies. The following tables summarize the quantitative data on the efficacy of this compound in sensitive versus resistant cell lines and compare it with alternative therapeutic approaches.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance | Reference |
| WM9 (Control) | Vemurafenib + this compound | 6,153 | - | [6] |
| WM9 (Resistant) | Vemurafenib + this compound | 6,989,000 | >1000 | [6] |
| Hs294T (Control) | Vemurafenib + this compound | 3,691 | - | [6] |
| Hs294T (Resistant) | Vemurafenib + this compound | 5,325,000 | >1000 | [6] |
| ED013 | This compound | 40 ± 2.63 | - | [7] |
| ED013R2 (Resistant) | This compound | >10,000 | >250 | [7] |
Table 1: Comparison of IC50 values for this compound (in combination with vemurafenib or as monotherapy) in sensitive (control) and resistant melanoma cell lines.
| Cell Line | Treatment | IC50 | Reference |
| ED013 | Dichloroacetate (DCA) | 20 mM | [7] |
| ED013R2 (Resistant) | Dichloroacetate (DCA) | 14 mM | [7] |
| Resistant Melanoma Models | ERK Inhibitor + PI3K/mTOR Inhibitor (BEZ235) | Synergistic cell death | [1] |
| BRAFi-Resistant PDX Models | Bromosporine + this compound | Synergistic anti-tumor effects | [8] |
Table 2: Efficacy of alternative therapeutic strategies in this compound-resistant melanoma models.
Signaling Pathways in this compound Resistance
The following diagrams illustrate the key signaling pathways involved in resistance to this compound monotherapy.
Caption: The MAPK signaling pathway and the point of inhibition by this compound.
Caption: Mechanisms of resistance to this compound involving MAPK pathway reactivation and activation of the PI3K/AKT bypass pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cells of interest (sensitive and resistant lines)
-
Culture medium
-
This compound and/or alternative drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or the alternative drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.
-
MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blotting for MAPK and PI3K/AKT Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of pathway activation (e.g., by measuring phosphorylated proteins).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse cells in an appropriate buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
RNA Sequencing (RNA-seq)
RNA-seq is a powerful tool for analyzing the transcriptome of cells, which can reveal changes in gene expression associated with drug resistance.
Materials:
-
RNA extraction kit
-
DNase I
-
RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)
-
Library preparation kit
-
Next-generation sequencing (NGS) platform
Protocol:
-
RNA Isolation: Isolate total RNA from sensitive and resistant cell lines using a commercial kit.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA.
-
Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Expression Analysis: Identify genes that are differentially expressed between the sensitive and resistant cell lines.
-
Pathway Analysis: Perform pathway enrichment analysis to identify signaling pathways that are altered in the resistant cells.
-
Conclusion
Resistance to this compound monotherapy is a multifaceted problem driven by both the reactivation of the MAPK pathway and the engagement of bypass signaling cascades, most notably the PI3K/AKT/mTOR pathway. The quantitative data presented in this guide clearly demonstrates the significant decrease in sensitivity to this compound in resistant melanoma cell lines.
Alternative therapeutic strategies, including the use of metabolic modulators like DCA, ERK inhibitors, or combination therapies targeting both the MAPK and PI3K/AKT pathways, show promise in overcoming this resistance. The experimental protocols provided offer a framework for researchers to investigate these resistance mechanisms and evaluate the efficacy of novel therapeutic approaches. A deeper understanding of these resistance pathways at a molecular level will be crucial for the development of more durable and effective treatments for patients with melanoma.
References
- 1. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncogenic PI3K/AKT promotes the step-wise evolution of combination BRAF/MEK inhibitor resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Predicting Cobimetinib Sensitivity: A Comparative Guide to Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized the treatment landscape for many cancers. Cobimetinib, a selective inhibitor of MEK1 and MEK2, has shown significant clinical activity, particularly in combination with BRAF inhibitors for the treatment of BRAF V600-mutant melanoma. However, patient responses can vary, highlighting the critical need for robust predictive biomarkers to guide patient selection and overcome resistance. This guide provides a comparative overview of key biomarkers implicated in predicting sensitivity and resistance to this compound and other MEK inhibitors, supported by experimental data and detailed methodologies.
Key Biomarkers for Predicting MEK Inhibitor Sensitivity
The sensitivity of cancer cells to MEK inhibitors is often dictated by the genetic landscape of the MAPK/ERK and parallel signaling pathways. Several biomarkers have emerged as key predictors of response.
Table 1: Quantitative Data on Biomarkers for MEK Inhibitor Sensitivity
| Biomarker Status | MEK Inhibitor | Cancer Type | Cell Line / Patient Cohort | IC50 / Clinical Outcome | Reference |
| BRAF V600E Mutation | This compound + Vemurafenib | Advanced Melanoma | coBRIM Phase III Trial | Median Overall Survival: 22.3 months (combo) vs. 17.4 months (vemurafenib alone)[1] | --INVALID-LINK-- |
| Overall Response Rate: 70% (combo) vs. 50% (vemurafenib alone)[2] | |||||
| This compound | Melanoma | ED013 (BRAF V600E) | IC50: 40 ± 2.63 nM | --INVALID-LINK-- | |
| Trametinib | Melanoma | BRAF-mutated cell lines | Mean IC50: 2.46 nM ± 1.05[3] | --INVALID-LINK-- | |
| CI-1040 | Melanoma, Colon Cancer | BRAF V600E mutant cell lines | IC50: 0.024–0.111 µM[4] | --INVALID-LINK-- | |
| KRAS Mutation | Selumetinib (AZD6244) | Colorectal Cancer | Sensitive cell lines | IC50: ≤ 0.1 µmol/L[5][6] | --INVALID-LINK-- |
| Resistant cell lines | IC50: > 1 µmol/L[5][6] | ||||
| Trametinib | Various Cancers | KRAS-mutant cell lines | Variable response | --INVALID-LINK-- | |
| NRAS Mutation | Trametinib | Melanoma | NRAS-mutant cell lines | Less sensitive than BRAF-mutant lines[7] | --INVALID-LINK-- |
| DUSP6 Expression | GSK1120212 | Solid Tumors | 218 cell lines | DUSP6 mRNA expression significantly associated with sensitivity (p = 0.00266169)[8] | --INVALID-LINK-- |
| Ovarian Cancer | Sensitive cell lines | All expressed DUSP6 mRNA[8] | |||
| Resistant cell lines | None expressed DUSP6 mRNA[8] |
Mechanisms of Resistance to MEK Inhibitors
Resistance to MEK inhibitors can be intrinsic or acquired and often involves the activation of bypass signaling pathways.
Table 2: Quantitative Data on Biomarkers for MEK Inhibitor Resistance
| Biomarker Status | MEK Inhibitor | Cancer Type | Cell Line / Patient Cohort | Effect on Sensitivity | Reference |
| PTEN Loss | Vemurafenib + this compound | Melanoma | A375 PTEN KO cells | 6.5-fold and 10-fold increase in IC50[9] | --INVALID-LINK-- |
| BRAF Inhibitors | Metastatic Melanoma | Patients with PTEN loss-of-function alterations | Reduced progression-free and overall survival[10] | --INVALID-LINK-- | |
| PLX4720 (BRAFi) | Melanoma | PTEN-negative cell lines | Limited apoptosis compared to PTEN-positive lines[11][12] | --INVALID-LINK-- | |
| PI3K/AKT Pathway Activation | Vemurafenib + this compound | Melanoma | coBRIM trial | Low PTEN expression associated with poor outcome with vemurafenib alone, overcome by combination[13] | --INVALID-LINK-- |
| Wnt Pathway Activation | Selumetinib (AZD6244) | Colorectal Cancer | Resistant cell lines | Overexpression of Wnt signaling members[5][14] | --INVALID-LINK-- |
| Trametinib | Colorectal Cancer (KRAS-mutant) | HCT-15 cells | MEK inhibition induces canonical Wnt signaling[15] | --INVALID-LINK-- | |
| BRAF Inhibitors | Colorectal Cancer | HT-29 cells | Upregulation of Wnt/β-catenin pathway upon BRAF inhibition[16][17] | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug response is crucial for understanding the roles of different biomarkers.
Caption: The MAPK/ERK signaling pathway and points of intervention by MEK inhibitors.
Caption: Key resistance pathways activated in response to MEK inhibition.
Caption: A generalized experimental workflow for biomarker discovery.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible biomarker research. Below are generalized methodologies for key experiments.
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or other MEK inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
MTT Assay: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are dissolved.
-
MTS Assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot for Protein Phosphorylation
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-ERK, p-AKT) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunohistochemistry (IHC)
-
Tissue Preparation: Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides. Deparaffinize and rehydrate the sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the biomarker of interest (e.g., PTEN, DUSP6) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a chromogen such as DAB.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a series of alcohol and xylene washes and mount with a coverslip.
-
Scoring: Evaluate the staining intensity and percentage of positive cells, often using a semi-quantitative scoring system (e.g., H-score).
Conclusion
The effective use of this compound and other MEK inhibitors in the clinic is highly dependent on the identification and validation of predictive biomarkers. While BRAF and RAS mutations are established markers of sensitivity, a deeper understanding of resistance mechanisms involving pathways like PI3K/AKT and Wnt is crucial for developing rational combination therapies and improving patient outcomes. The experimental approaches outlined in this guide provide a framework for researchers to further investigate and validate biomarkers for predicting this compound sensitivity.
References
- 1. This compound combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Predictive Markers of Response to the MEK1/2 Inhibitor Selumetinib (AZD6244) in K-ras–Mutated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of predictive markers of response to the MEK1/2 inhibitor selumetinib (AZD6244) in K-ras-mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Myocardin-Related Transcription Factor Pathway Increases Efficacy of Trametinib in NRAS-Mutant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Neratinib, a pan ERBB/HER inhibitor, restores sensitivity of PTEN-null, BRAFV600E melanoma to BRAF/MEK inhibition [frontiersin.org]
- 10. PTEN Loss-of-Function Alterations Are Associated With Intrinsic Resistance to BRAF Inhibitors in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTEN loss confers BRAF inhibitor resistance to melanoma cells through the suppression of BIM expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTEN loss confers BRAF inhibitor resistance to melanoma cells through the suppression of BIM expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Identification of Predictive Markers of Response to the MEK1/2 Inhibitor Selumetinib (AZD6244) in KRAS-Mutated Colorectal Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 15. MEK Inhibition Induces Canonical WNT Signaling through YAP in KRAS Mutated HCT-15 Cells, and a Cancer Preventive FOXO3/FOXM1 Ratio in Combination with TNKS Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wnt/β-catenin pathway activation mediates adaptive resistance to BRAF inhibition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
A Head-to-Head In Vitro Comparison of Cobimetinib and Selumetinib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent MEK1/2 inhibitors, cobimetinib and selumetinib. This analysis is based on available experimental data to inform preclinical research and development decisions.
Both this compound and selumetinib are highly selective, allosteric, and ATP-non-competitive inhibitors of MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway is a critical driver in many human cancers, making MEK an attractive therapeutic target.[1] While both drugs have demonstrated clinical efficacy, their in vitro characteristics present nuances that can be critical for specific research applications.
Quantitative Comparison of In Vitro Potency
Direct head-to-head comparisons of this compound and selumetinib in the same experimental setting are limited in publicly available literature. However, by compiling data from various studies, we can construct a comparative overview of their potency. It is crucial to note that IC50 values can vary significantly based on the assay type, cell line, and specific experimental conditions.
| Inhibitor | Target | IC50 (nM) | Assay Type | Source |
| This compound | MEK1 | 0.9 | Biochemical Assay | [2] |
| MEK2 | 199 | Biochemical Assay | [2] | |
| Selumetinib | MEK1/2 | 14.1 ± 0.79 | Enzymatic Assay | [3] |
Note: The provided IC50 values are from different studies and should be interpreted with caution as direct comparative values. The significant difference in this compound's potency against MEK1 versus MEK2 is a noteworthy observation from the available data.
The anti-proliferative effects of these inhibitors are dependent on the genetic context of the cancer cells, particularly the status of BRAF and KRAS mutations. This compound has been reported to be a more potent inhibitor in cell lines driven by the BRAF V600E mutation compared to those with KRAS mutations.[2] Selumetinib has also shown potent inhibition of cell growth in cell lines with activating B-Raf and K- or N-Ras mutations, with IC50 values typically less than 1 μM.[3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.
Caption: The MAPK/ERK signaling pathway with points of inhibition for this compound and selumetinib.
Caption: A generalized workflow for an in vitro MEK kinase inhibition assay.
Experimental Protocols
Below are detailed methodologies for key in vitro experiments to compare this compound and selumetinib.
In Vitro MEK Kinase Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of the compounds on MEK1/2 kinase activity.
1. Reagents and Materials:
-
Recombinant active MEK1 and MEK2 enzymes
-
Kinase-dead ERK2 (as a substrate)
-
This compound and Selumetinib (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagents
-
384-well white assay plates
2. Procedure:
-
Prepare serial dilutions of this compound and selumetinib in DMSO, then dilute further in kinase assay buffer.
-
In a 384-well plate, add the diluted inhibitors.
-
Add the MEK1 or MEK2 enzyme and the kinase-dead ERK2 substrate to the wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for MEK1/2.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity). IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This cell-based assay measures the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
1. Reagents and Materials:
-
Cancer cell lines of interest (e.g., BRAF-mutant melanoma line A375, KRAS-mutant colon cancer line HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Selumetinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and selumetinib in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4][5]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Off-Target Effects
Conclusion
Both this compound and selumetinib are potent and selective MEK1/2 inhibitors with demonstrated in vitro activity. The choice between them for preclinical studies may depend on the specific genetic context of the cancer model being investigated and the desired potency profile against MEK1 versus MEK2. The experimental protocols provided herein offer a standardized framework for conducting direct comparative studies to generate robust and reliable data for informed decision-making in drug development. It is recommended that researchers perform their own head-to-head comparisons under their specific experimental conditions to ascertain the most suitable inhibitor for their research needs.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Investigating the Retained Inhibitory Effect of this compound against p.P124L Mutated MEK1: A Combined Liquid Biopsy and in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Cobimetinib's Synergistic Dance with Immunotherapy in Preclinical Arenas: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the synergistic potential of combining targeted therapies with immunotherapy is paramount. This guide provides an objective comparison of preclinical data assessing the synergy between the MEK inhibitor cobimetinib and various immunotherapeutic agents. The data, sourced from multiple preclinical studies, is presented to facilitate a clear understanding of the enhanced anti-tumor efficacy and immunomodulatory effects of these combination therapies.
This compound, a selective inhibitor of MEK1 and MEK2 in the MAPK signaling pathway, has shown promise beyond its direct anti-proliferative effects on cancer cells. Preclinical evidence strongly suggests that this compound can modulate the tumor microenvironment, making it more susceptible to immune-mediated destruction. This has led to extensive investigation into its combination with immune checkpoint inhibitors, such as anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies.
Unveiling the Synergy: A Quantitative Look
The following tables summarize key quantitative data from preclinical studies, comparing the efficacy of this compound and immunotherapy as monotherapies versus their combination in various cancer models.
Table 1: Tumor Growth Inhibition
| Preclinical Model | Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| CT26 Colorectal Carcinoma (Syngeneic Mouse Model) | Vehicle Control | 1500 ± 200 | - | [1] |
| This compound | 1000 ± 150 | 33% | [1] | |
| Anti-PD-L1 | 1200 ± 180 | 20% | [1] | |
| This compound + Anti-PD-L1 | 400 ± 80 | 73% | [1] | |
| B16-F10 Melanoma (Syngeneic Mouse Model) | Vehicle Control | 2000 ± 300 | - | [2] |
| This compound | 1400 ± 250 | 30% | [2] | |
| Anti-PD-1 | 1600 ± 280 | 20% | [2] | |
| This compound + Anti-PD-1 | 600 ± 120 | 70% | [2] | |
| MC38 Colon Adenocarcinoma (Syngeneic Mouse Model) | Isotype Control | 1800 ± 250 | - | [2] |
| This compound | 1100 ± 200 | 39% | [2] | |
| Anti-CTLA-4 | 1300 ± 220 | 28% | [2] | |
| This compound + Anti-CTLA-4 | 500 ± 100 | 72% | [2] |
Table 2: Immune Cell Infiltration in the Tumor Microenvironment
| Preclinical Model | Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD4+ Foxp3+ Treg Cells (% of CD4+ T cells) | CD8+/Treg Ratio | Reference |
| CT26 Colorectal Carcinoma | Vehicle Control | 5 ± 1.5 | 25 ± 4 | 0.2 | [1] |
| This compound | 10 ± 2 | 20 ± 3 | 0.5 | [1] | |
| Anti-PD-L1 | 8 ± 1.8 | 22 ± 3.5 | 0.36 | [1] | |
| This compound + Anti-PD-L1 | 25 ± 4 | 10 ± 2 | 2.5 | [1] | |
| B16-F10 Melanoma | Isotype Control | 3 ± 0.8 | 30 ± 5 | 0.1 | [2] |
| This compound | 8 ± 1.5 | 25 ± 4 | 0.32 | [2] | |
| Anti-PD-1 | 6 ± 1.2 | 28 ± 4.5 | 0.21 | [2] | |
| This compound + Anti-PD-1 | 20 ± 3.5 | 12 ± 2.5 | 1.67 | [2] |
Table 3: Systemic Cytokine Levels
| Preclinical Model | Treatment Group | IFN-γ (pg/mL) | Granzyme B (pg/mL) | Reference |
| CT26 Colorectal Carcinoma | Vehicle Control | 50 ± 10 | 100 ± 20 | [1] |
| This compound | 80 ± 15 | 150 ± 25 | [1] | |
| Anti-PD-L1 | 70 ± 12 | 130 ± 22 | [1] | |
| This compound + Anti-PD-L1 | 200 ± 30 | 400 ± 50 | [1] |
The Mechanistic Underpinnings of Synergy
The synergistic anti-tumor activity of this compound and immunotherapy stems from the multifaceted effects of MEK inhibition on the tumor microenvironment. Preclinical studies have elucidated several key mechanisms:
-
Increased Antigen Presentation: this compound has been shown to upregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells. This enhances the presentation of tumor-associated antigens, making cancer cells more visible to cytotoxic T lymphocytes (CTLs).[1]
-
Enhanced T-Cell Infiltration and Function: By modulating the tumor microenvironment, this compound facilitates the infiltration of CD8+ T cells into the tumor.[2][3] Furthermore, the combination therapy leads to a more favorable ratio of effector T cells to immunosuppressive regulatory T cells (Tregs).[1][2]
-
Modulation of Immunosuppressive Cells: MEK inhibition can reduce the abundance and function of myeloid-derived suppressor cells (MDSCs), another key immunosuppressive cell type in the tumor microenvironment.
-
Increased PD-L1 Expression: Paradoxically, MEK inhibition can sometimes lead to an initial increase in PD-L1 expression on tumor cells. While this might seem counterintuitive, it can render the tumors more susceptible to anti-PD-1/PD-L1 blockade.
Visualizing the Pathways and Processes
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound inhibits MEK, impacting both tumor cell proliferation and immune recognition.
Caption: A typical workflow for assessing this compound and immunotherapy synergy in preclinical models.
Detailed Experimental Protocols
A comprehensive understanding of the preclinical data requires insight into the methodologies used. Below are detailed protocols for the key experiments cited in the summarized data.
In Vivo Syngeneic Mouse Models
-
Animal Models: Female BALB/c or C57BL/6 mice, aged 6-8 weeks, are typically used.
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26, B16-F10, MC38) are cultured and harvested during the exponential growth phase. A suspension of 1 x 10^6 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Treatment Administration:
-
This compound: Administered orally (p.o.) daily at a dose of 10-20 mg/kg, formulated in a vehicle such as 0.5% methylcellulose.
-
Anti-PD-1/PD-L1/CTLA-4 Antibodies: Administered intraperitoneally (i.p.) at a dose of 100-200 µg per mouse, typically twice a week.
-
Control Groups: Receive the respective vehicle and isotype control antibodies.
-
-
Tumor Growth Monitoring: Tumor volume is measured two to three times per week using digital calipers. The volume is calculated using the formula: (Length x Width²) / 2.
Flow Cytometry for Immune Cell Profiling
-
Sample Preparation: Tumors are harvested, minced, and digested with a solution containing collagenase and DNase to obtain a single-cell suspension. Spleens are mechanically dissociated to release splenocytes. Red blood cells are lysed using an ACK lysis buffer.
-
Staining:
-
Cells are washed with FACS buffer (PBS with 2% fetal bovine serum).
-
Fc receptors are blocked with an anti-CD16/32 antibody.
-
Surface staining is performed using fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Foxp3).
-
For intracellular staining of transcription factors like Foxp3, cells are fixed and permeabilized using a specialized buffer kit before adding the intracellular antibody.
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a multicolor flow cytometer. Gating strategies are employed to identify and quantify different immune cell populations within the tumor and spleen. For example, T cells are identified as CD45+CD3+, which are then further gated into CD4+ and CD8+ populations. Regulatory T cells are identified as CD4+Foxp3+.
Cytokine Analysis (ELISA)
-
Sample Collection: Blood is collected from mice via cardiac puncture and processed to obtain serum.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, Granzyme B).
-
The plate is washed, and serum samples and standards are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting color change is measured using a microplate reader.
-
The concentration of the cytokine in the samples is determined by comparing the absorbance to the standard curve.
-
Conclusion
The preclinical data strongly supports the synergistic anti-tumor activity of this compound when combined with immune checkpoint inhibitors. This combination leads to enhanced tumor growth inhibition, favorable modulation of the tumor immune microenvironment with increased infiltration of cytotoxic T cells, and a systemic pro-inflammatory cytokine response. These findings provide a solid rationale for the continued clinical investigation of this compound in combination with various immunotherapies across different cancer types. The detailed experimental protocols provided in this guide offer a framework for researchers to design and interpret their own preclinical studies in this promising area of cancer therapy.
References
- 1. Context-Dependent Immunomodulatory Effects of MEK Inhibition are Enhanced with T-cell Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor and Systemic Immunomodulatory Effects of MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers identify promising drug combinations for immunotherapy-resistant melanoma - ecancer [ecancer.org]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Cobimetinib and Other MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of MEK inhibitors has marked a significant advancement in the treatment of MAPK pathway-driven cancers, particularly BRAF-mutant melanoma. Cobimetinib, in combination with the BRAF inhibitor vemurafenib, has improved patient outcomes. However, the emergence of drug resistance, a common challenge with targeted therapies, limits the long-term efficacy of these treatments. A critical question for researchers is whether resistance to one MEK inhibitor, such as this compound, confers cross-resistance to other MEK inhibitors like trametinib, selumetinib, and binimetinib. This guide provides a comparative analysis of cross-resistance profiles, supported by experimental data and detailed methodologies, to aid in the design of next-generation therapeutic strategies.
Mechanisms of Resistance to MEK Inhibitors
Resistance to MEK inhibitors, including this compound, predominantly arises from the reactivation of the MAPK/ERK signaling pathway or the activation of alternative survival pathways. Key mechanisms include:
-
Mutations in the MAPK Pathway: Secondary mutations in genes such as NRAS or MAP2K1/2 (encoding MEK1/2) can prevent inhibitor binding or render the kinase constitutively active.
-
BRAF Alterations: Amplification or alternative splicing of the BRAF gene can lead to increased signaling that overcomes MEK inhibition.
-
Bypass Signaling Pathways: Activation of parallel pathways, most notably the PI3K/AKT/mTOR pathway, can sustain cell proliferation and survival despite MEK blockade.[1][2][3] This is often driven by the upregulation of receptor tyrosine kinases (RTKs) such as EGFR, ErbB2, MET, and PDGFRβ.[4][5][6]
Quantitative Comparison of MEK Inhibitor Efficacy
The following tables summarize the in vitro efficacy of various MEK inhibitors in both sensitive and resistant melanoma cell lines. It is important to note that direct head-to-head comparisons of a panel of MEK inhibitors in this compound-resistant cell lines are limited in the published literature. The data presented is compiled from studies that have characterized resistance to specific MEK inhibitors or combinations.
Table 1: Efficacy of this compound in Sensitive vs. Resistant Melanoma Cell Lines
| Cell Line | Genetic Background | Treatment | IC50 (Parental) | IC50 (Resistant) | Fold Change | Reference |
| WM9 | BRAF V600D | Vemurafenib + this compound | 6,153 nM | 6,989 µM | >1000x | [1] |
| Hs294T | BRAF V600E | Vemurafenib + this compound | 3,691 nM | 5,325 µM | >1000x | [1] |
| ED013 | BRAF V600E | This compound | 40 nM | >10,000 nM | >250x | [7][8] |
Table 2: Comparative Efficacy and Cross-Resistance Profile of MEK Inhibitors
| MEK Inhibitor | Key Findings in Resistant Contexts | Reference |
| This compound | Vemurafenib-resistant cell lines exhibit cross-resistance to this compound.[7] However, in a patient with a MEK1 p.P124L mutation that conferred resistance to trametinib, a switch to this compound resulted in a clinical response, suggesting it may retain activity against certain resistance mutations.[9] | [7][9] |
| Trametinib | A MEK1 p.P124L mutation has been identified as a mechanism of resistance to trametinib.[9] NRAS-mutant melanoma cell lines show varied intrinsic resistance to trametinib, which correlates with Rho/MRTF-pathway activation.[10] | [9][10] |
| Selumetinib | The MEK1 p.P124L mutation also confers resistance to selumetinib.[9] Resistance in some models is mediated by high levels of AKT activity, which can be reversed by AKT inhibition.[11] | [9][11] |
| Binimetinib | In a head-to-head comparison of BRAF/MEK inhibitor combinations, encorafenib/binimetinib was most successful in delaying the onset of resistance in BRAF-mutant melanoma cells.[12] | [12] |
Signaling Pathways and Resistance Mechanisms
The development of resistance to this compound and other MEK inhibitors involves a complex interplay of signaling pathways. The primary target is the MAPK pathway, but resistance often emerges through its reactivation or the engagement of bypass tracks.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-resistance studies. Below are representative protocols for key experiments.
Generation of MEK Inhibitor-Resistant Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through continuous, escalating drug exposure.
Protocol:
-
Cell Seeding: Plate parental melanoma cells (e.g., A375, WM9) in appropriate culture vessels and media.
-
Initial Drug Exposure: Begin treatment with this compound at a sub-lethal concentration (e.g., IC20). For example, start with 0.05 µM.
-
Culture and Monitoring: Maintain the cells in culture with the drug-containing medium, replenishing it every 3-4 days. Monitor cell morphology and viability. Initially, significant cell death is expected.
-
Dose Escalation: Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them and increase the concentration of this compound in the culture medium (e.g., double the concentration every two weeks).[1]
-
Repeat Cycles: Continue this process of gradual dose escalation over several months. The final concentration will depend on the cell line's ability to adapt but can reach levels significantly higher than the initial IC50 (e.g., 0.4 µM this compound).[1]
-
Establishment and Banking: Once a cell population demonstrates stable growth at a high drug concentration, the resistant cell line is considered established. Confirm the resistant phenotype by determining the new IC50 value. Cryopreserve aliquots of the resistant cells at various passages.
Cell Viability Assay (XTT)
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Protocol:
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, trametinib, selumetinib, and binimetinib in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-only control wells, and plot the percentage of cell viability against the drug concentration. Calculate the IC50 values using non-linear regression analysis.
Western Blot Analysis for Pathway Activation
This technique is used to detect the phosphorylation status of key signaling proteins like ERK and AKT, which is indicative of pathway activation.
Protocol:
-
Cell Treatment: Plate parental and resistant cells and grow to 70-80% confluency. Treat the cells with the desired MEK inhibitor(s) at specified concentrations and time points (e.g., 1 µM for 2 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition or reactivation.
Conclusion
The landscape of resistance to MEK inhibitors is complex and multifaceted. While there is clear evidence of cross-resistance between BRAF and MEK inhibitors, the degree of cross-resistance among different MEK inhibitors in a this compound-resistant setting is not yet fully elucidated by direct comparative studies. The available data suggests that while resistance to one MEK inhibitor can reduce sensitivity to others, specific mutations may confer differential sensitivity, highlighting the importance of molecular profiling of resistant tumors. The case of the MEK1 p.P124L mutation suggests that this compound may offer an advantage over trametinib and selumetinib in certain acquired resistance scenarios.
For researchers, these findings underscore the need for head-to-head preclinical studies to map the cross-resistance profiles of all approved MEK inhibitors. Understanding these nuances will be critical for designing rational sequential or combination therapies to overcome resistance and improve outcomes for patients with MAPK-driven cancers. The provided protocols offer a foundation for conducting such vital research.
References
- 1. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway | PLOS One [journals.plos.org]
- 4. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Primary cross-resistance to BRAFV600E-, MEK1/2- and PI3K/mTOR-specific inhibitors in BRAF-mutant melanoma cells counteracted by dual pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the Retained Inhibitory Effect of this compound against p.P124L Mutated MEK1: A Combined Liquid Biopsy and in Silico Approach [mdpi.com]
- 10. Inhibition of the Myocardin-Related Transcription Factor Pathway Increases Efficacy of Trametinib in NRAS-Mutant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of selumetinib and its potential in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
